Product packaging for 3-Iodobenzoic acid(Cat. No.:CAS No. 618-51-9)

3-Iodobenzoic acid

Cat. No.: B028765
CAS No.: 618-51-9
M. Wt: 248.02 g/mol
InChI Key: KVBWBCRPWVKFQT-UHFFFAOYSA-N
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Description

3-Iodobenzoic acid (m-iodobenzoic acid) is a versatile aromatic carboxylic acid with the molecular formula C₇H₅IO₂, serving as a valuable synthetic intermediate in research. This white to off-white crystalline solid has a melting point of approximately 185-189°C and is slightly soluble in water but soluble in organic solvents like chloroform and methanol . Its primary research value lies in its application in solid-phase synthesis, particularly for constructing γ-turn mimetic libraries, which are crucial in peptide and medicinal chemistry for developing biologically active compounds . The iodine atom on the meta-position of the benzoic acid ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the formation of new carbon-carbon bonds to create diverse biaryl structures for pharmaceuticals and agrochemicals . In pharmaceutical research, this compound and its derivatives have been utilized in metabolism studies. Research using LC-ICP-MS has identified its glycine and ester glucuronide conjugates as major metabolites in vivo, highlighting its relevance in pharmacokinetic and metabolic stability investigations . Furthermore, derivatives like N-succinimidyl-3-iodobenzoate (SIB) are employed as prosthetic groups for the radioiodination of peptides and antibodies, which is essential for developing targeted molecular imaging agents and radiopharmaceuticals . Handling and Storage: This compound is light-sensitive and should be stored in a cool, dark place at ambient temperatures. It is incompatible with strong bases and oxidizing agents. Researchers should wear appropriate personal protective equipment, including gloves and eye protection . Applications: Building block in organic synthesis and dyestuff research Precursor for pharmaceutical and agrochemical development Intermediate for radioiodination prosthetic groups (e.g., SIB) Metabolic pathway tracing and profiling Solid-phase synthesis of peptidomimetics

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IO2 B028765 3-Iodobenzoic acid CAS No. 618-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodobenzoic acid
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InChI

InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KVBWBCRPWVKFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
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Related CAS

2532-18-5 (hydrochloride salt)
Record name 3-Iodobenzoic acid
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DSSTOX Substance ID

DTXSID6060682
Record name Benzoic acid, 3-iodo-
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Molecular Weight

248.02 g/mol
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CAS No.

618-51-9
Record name 3-Iodobenzoic acid
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Foundational & Exploratory

3-Iodobenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 618-51-9

This technical guide provides an in-depth overview of 3-Iodobenzoic acid, a versatile halogenated aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its relevance in biological pathways.

Core Properties of this compound

This compound is a white to beige crystalline powder.[1] Its core structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and an iodine atom at the meta position. This substitution pattern imparts specific reactivity and properties that make it a valuable building block in organic synthesis.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 618-51-9[1][2]
Molecular Formula C₇H₅IO₂[2]
Molecular Weight 248.02 g/mol [2]
Melting Point 185-189 °C[3]
Boiling Point Data not readily available[3]
Density 2.18 g/mL[2]
pKa Approximately 3.86
Solubility Insoluble in water; Soluble in alcohol, ether, chloroform, and methanol.[1][1]
Appearance White to beige crystalline powder[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a common application of this compound are provided below. These protocols are based on established literature procedures.

Synthesis of this compound via Diazotization of 3-Aminobenzoic Acid

This protocol describes the synthesis of this compound from 3-aminobenzoic acid through a Sandmeyer-type reaction.

Materials:

  • 3-Aminobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Ice

  • Deionized water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 3-aminobenzoic acid in a dilute solution of sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.

  • After the addition is complete, gently warm the reaction mixture to room temperature and then heat to approximately 50 °C until the evolution of nitrogen ceases.

  • Cool the mixture and collect the crude this compound by vacuum filtration.

  • Wash the crude product with cold water, followed by a dilute solution of sodium thiosulfate to remove any unreacted iodine, and finally with cold water again.

  • The crude product can be purified by recrystallization.

Purification of this compound by Recrystallization

Materials:

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot aqueous acetone or ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Suzuki-Miyaura Cross-Coupling Reaction Using this compound

This protocol outlines a typical Suzuki-Miyaura reaction to form a biaryl compound using this compound as the aryl halide.

Materials:

  • This compound

  • An arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • A base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • A suitable solvent (e.g., toluene, dioxane, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Add the solvent to the flask.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic building block, its derivatives have been investigated for a range of biological activities, including as enzyme inhibitors. A notable area of research is the development of aldose reductase inhibitors for the potential treatment of diabetic complications.

The Polyol Pathway and Aldose Reductase Inhibition

Under normoglycemic conditions, most cellular glucose is phosphorylated by hexokinase and enters the glycolysis pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway is aldose reductase, which reduces glucose to sorbitol. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase.

The accumulation of sorbitol and the subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy. Aldose reductase inhibitors, which can be synthesized from precursors like this compound, block the first step of this pathway, thereby preventing the accumulation of sorbitol and its detrimental effects.

Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase (Substrate) Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase (Substrate) DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->DiabeticComplications Accumulation leads to Fructose Fructose AldoseReductase->Sorbitol (Product) SorbitolDehydrogenase->Fructose (Product) BenzoicAcidDerivative Benzoic Acid Derivative (Aldose Reductase Inhibitor) BenzoicAcidDerivative->AldoseReductase Inhibits

Caption: The Polyol Pathway and the mechanism of action for an aldose reductase inhibitor.

Experimental Workflow for Synthesis and Coupling

The following diagram illustrates a typical experimental workflow from the synthesis of this compound to its use in a Suzuki-Miyaura cross-coupling reaction to generate a novel biaryl compound for further study.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Coupling Start 3-Aminobenzoic Acid Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) Start->Diazotization Iodination Iodination (KI) Diazotization->Iodination Purification_IBA Purification (Recrystallization) Iodination->Purification_IBA IBA This compound Purification_IBA->IBA Coupling Coupling Reaction (Pd catalyst, Base) IBA->Coupling ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->Coupling Purification_Biaryl Purification (Column Chromatography) Coupling->Purification_Biaryl Biaryl Biaryl Product Purification_Biaryl->Biaryl

Caption: A generalized workflow for the synthesis and subsequent Suzuki coupling of this compound.

References

physical and chemical properties of 3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-iodobenzoic acid (CAS No. 618-51-9). It includes detailed experimental protocols for its synthesis and purification, and explores its applications as a key intermediate in organic synthesis, particularly within the pharmaceutical industry.

Core Properties and Data

This compound is a white to off-white crystalline powder.[1] It is a halogenated derivative of benzoic acid, featuring an iodine atom at the meta position of the benzene (B151609) ring relative to the carboxylic acid group. This substitution pattern significantly influences the molecule's reactivity, making it a versatile building block in synthetic chemistry.

Physical and Chemical Properties

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 618-51-9[3]
Molecular Formula C₇H₅IO₂[3]
Molecular Weight 248.02 g/mol [2]
Appearance White to beige crystalline powder[1]
Melting Point 185-187 °C[3]
Boiling Point Not Applicable (decomposes)
Density 2.18 g/mL[3]
pKa (at 25°C) 3.8
Solubility Insoluble in water; Soluble in alcohol, ether, chloroform, and methanol.[4]
Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

Spectrum TypeSolvent / MethodCharacteristic Peaks / Shifts (ppm or cm⁻¹)Source(s)
¹H NMR DMSO-d₆~13.3 (s, 1H, -COOH), 8.26 (t, 1H, Ar-H), 8.01 (d, 1H, Ar-H), 7.97 (d, 1H, Ar-H), 7.33 (t, 1H, Ar-H)[5]
¹³C NMR Polysol166.8 (C=O), 144.8, 141.6, 133.0, 130.7, 122.7, 94.0 (C-I)[6][7]
Infrared (IR) KBr Pellet2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1300 cm⁻¹ (C-O stretch)[8]
Mass Spec. (MS) 75 eVm/z 248 (M⁺), 231, 203, 121, 93, 76, 65, 50[5]

Chemical Reactivity and Applications

The chemical utility of this compound is dominated by its two functional groups: the carboxylic acid and the carbon-iodine bond.

  • Carboxylic Acid Group : This group undergoes standard reactions such as esterification, amidation, and conversion to an acyl chloride. It imparts acidic properties to the molecule.

  • Carbon-Iodine Bond : The iodine atom is an excellent leaving group, making the C-I bond a prime site for transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to its role in constructing complex molecular scaffolds.[9]

Due to this versatile reactivity, this compound is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and dyes.[9] It is frequently employed in reactions such as:

  • Suzuki-Miyaura Coupling

  • Heck Reaction

  • Sonogashira Coupling

  • Ullmann Condensation

These reactions allow for the precise introduction of various substituents onto the aromatic ring, a key strategy in drug design and development.[9]

Caption: Logical diagram of this compound's reactivity and applications.

Experimental Protocols

The following sections provide detailed methodologies for the laboratory synthesis and purification of this compound.

Synthesis via Diazotization of 3-Aminobenzoic Acid

This is a standard and reliable method for preparing this compound. The process involves converting the amino group of 3-aminobenzoic acid into a diazonium salt, which is subsequently displaced by iodide.[1][10]

Materials and Equipment:

  • 3-aminobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ice

  • Beakers, Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • pH paper

Procedure:

  • Diazonium Salt Formation:

    • In a 500 mL beaker, dissolve 13.7 g (0.1 mol) of 3-aminobenzoic acid in a solution of 20 mL concentrated H₂SO₄ and 100 mL of water, warming gently if necessary.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring. The hydrochloride salt of the amine may precipitate.

    • Slowly add a pre-cooled solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water. Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting mixture for an additional 15 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

  • Iodide Displacement (Sandmeyer-type Reaction):

    • In a separate 1 L beaker, dissolve 25 g (0.15 mol) of potassium iodide in 50 mL of water.

    • Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution to the potassium iodide solution.

    • Effervescence (release of N₂ gas) will occur. Control the rate of addition to keep the reaction from foaming over.

    • After the addition is complete, gently warm the mixture on a steam bath to about 60-70 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation and Workup:

    • Cool the reaction mixture to room temperature. The crude this compound will precipitate as a dark solid.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold water.

    • To remove excess iodine, create a slurry of the crude product in a dilute solution of sodium thiosulfate. Stir until the dark color of iodine disappears.

    • Filter the solid again, wash thoroughly with cold water, and press as dry as possible.

Synthesis_Workflow A 1. Dissolve 3-Aminobenzoic Acid in H₂SO₄/H₂O B 2. Cool to 0-5°C (Ice Bath) A->B C 3. Add NaNO₂ solution slowly (maintain < 5°C) B->C D 4. Form Diazonium Salt Slurry C->D E 5. Add Diazonium Slurry to KI Solution D->E F 6. Warm to 60°C (N₂ evolution) E->F G 7. Cool and Collect Crude Product (Vacuum Filtration) F->G H 8. Wash with Na₂S₂O₃ solution (removes I₂) G->H I 9. Isolate Crude this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is performed to purify the crude product, removing unreacted starting materials and side products. An ethanol (B145695)/water mixture is a common and effective solvent system.[1]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot 95% ethanol required to just dissolve the solid. Keep the solution warm on a hot plate.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating it is saturated.

    • If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water (approx. 50:50) to remove any remaining soluble impurities.

    • Allow the crystals to dry completely on the filter paper or in a desiccator. The final product should be a white or off-white crystalline solid.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The compound is light-sensitive and should be stored in a tightly closed container in a cool, dry, dark place.[4]

This document is intended for informational purposes for qualified professionals and is not a substitute for a thorough risk assessment prior to any laboratory work.

References

An In-Depth Technical Guide to the Solubility of 3-Iodobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzoic acid (CAS No. 618-51-9), a substituted aromatic carboxylic acid, serves as a crucial building block in organic synthesis and is of significant interest in the development of novel pharmaceutical compounds. Its utility in these fields is profoundly influenced by its solubility characteristics in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation approaches. This technical guide provides a comprehensive overview of the solubility of this compound, detailing qualitative solubility across a range of common organic solvents and outlining established experimental protocols for quantitative solubility determination.

Qualitative Solubility Profile

Based on available literature, this compound exhibits a distinct solubility profile characterized by its miscibility in several common organic solvents and its insolubility in water. This behavior is primarily governed by the interplay of its three main structural features: the aromatic phenyl ring, the polar carboxylic acid group, and the large, polarizable iodine atom.

A summary of the qualitative solubility of this compound is presented below:

Solvent ClassSpecific SolventsSolubility
AlcoholsMethanol, EthanolSoluble[1][2]
Halogenated SolventsChloroform (B151607)Soluble[1][2][3]
EthersDiethyl EtherSoluble[1][3]
Aromatic HydrocarbonsBenzeneSoluble[3]
Aqueous SolventsWaterInsoluble[1][2][3]

The solubility in polar protic solvents like alcohols can be attributed to hydrogen bonding interactions with the carboxylic acid group. In less polar solvents such as chloroform and benzene, dispersion forces and dipole-dipole interactions with the iodinated aromatic ring likely play a more significant role in the dissolution process. The insolubility in water is a consequence of the hydrophobic nature of the iodinated phenyl ring, which dominates over the hydrophilic character of the carboxylic acid moiety.

Experimental Protocols for Solubility Determination

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

  • Saturation: An excess amount of this compound is added to the organic solvent of interest in a sealed vessel.

  • Equilibration: The mixture is agitated at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This can be facilitated by using a mechanical shaker or a magnetic stirrer in a thermostatically controlled bath.

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration or centrifugation, ensuring that the temperature is maintained during this step to prevent any change in solubility.

  • Solvent Evaporation: A precisely measured volume or weight of the clear, saturated supernatant is transferred to a pre-weighed container.

  • Drying and Weighing: The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the solid residue is obtained.

  • Calculation: The solubility is then calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.

Caption: Workflow for Gravimetric Solubility Determination.

Isothermal Saturation Method followed by Spectroscopic or Chromatographic Analysis

This method offers an alternative to the gravimetric approach and can be particularly useful for high-throughput screening or when dealing with smaller sample sizes.

Methodology:

  • Saturation and Equilibration: Similar to the gravimetric method, a saturated solution is prepared by equilibrating an excess of this compound in the chosen solvent at a constant temperature.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Dilution: A known aliquot of the saturated supernatant is carefully diluted with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: The concentration of this compound in the diluted solution is determined using a calibrated analytical technique:

    • UV-Vis Spectroscopy: If this compound exhibits a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

    • High-Performance Liquid Chromatography (HPLC): HPLC provides a highly sensitive and specific method for quantifying the concentration of this compound. A calibration curve is generated using standards of known concentrations.

  • Calculation: The original solubility in the saturated solution is calculated by taking into account the dilution factor.

G cluster_1 Analytical Solubility Determination A 1. Prepare saturated solution B 2. Separate solid and liquid phases A->B C 3. Dilute a known volume of supernatant B->C D 4. Analyze by HPLC or UV-Vis C->D E 5. Determine concentration from calibration curve D->E F 6. Calculate original solubility E->F

References

synthesis of 3-Iodobenzoic acid from 3-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-iodobenzoic acid from 3-aminobenzoic acid. The primary method described is the diazotization of the precursor followed by a Sandmeyer-type reaction with potassium iodide. This document provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, a summary of quantitative data, and illustrations of the reaction mechanism and experimental workflow.

Overview of the Synthesis

The conversion of 3-aminobenzoic acid to this compound is a well-established synthetic route in organic chemistry. The process involves two key steps:

  • Diazotization: The primary amine group of 3-aminobenzoic acid is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as sulfuric acid or hydrochloric acid. This reaction is conducted at low temperatures (0-10°C) to ensure the stability of the diazonium salt.

  • Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the substitution with the iodide ion to form the final product, this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported procedures for the synthesis of this compound.

ParameterValueReference
Starting Material 3-Aminobenzoic Acid-
Reagents Sodium Nitrite, Sulfuric Acid, Potassium Iodide[1]
Reaction Temperature 0-10°C (Diazotization)[1]
Reaction Time Boiling for 12 minutes (Iodination)[1]
Reported Yield Not specified in detail[1]
Melting Point 185-189°C[2]
Purification Method Recrystallization from water and ethanol[1]

Detailed Experimental Protocol

This protocol is a composite of established procedures, designed to provide a clear and reproducible method for the synthesis of this compound.

Materials and Equipment:

  • 3-Aminobenzoic acid

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Potassium iodide

  • Sodium thiosulfate (B1220275)

  • Deionized water

  • Ethanol

  • Ice

  • Beakers and Erlenmeyer flasks

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Buchner funnel and filter paper

  • Heating mantle or water bath

  • Thermometer

  • pH paper or meter

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a suitable reactor or beaker, add 3-aminobenzoic acid and a dilute solution of sulfuric acid.

    • Cool the mixture to 0-10°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 10°C throughout the addition.

    • After the complete addition of the sodium nitrite solution, continue stirring for a short period to ensure the completion of the diazotization reaction.

  • Iodination Reaction:

    • Filter the cold diazonium salt solution to remove any impurities.

    • To the filtrate, add a solution of potassium iodide with vigorous stirring.

    • After the addition is complete, gently heat the reaction mixture to boiling for approximately 12 minutes, or until the evolution of nitrogen gas ceases.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the crude this compound by vacuum filtration using a Buchner funnel.

    • Wash the crude product with a dilute solution of sodium thiosulfate to remove any residual iodine.

    • Further wash the product with cold water.

    • For purification, recrystallize the crude this compound from a mixture of water and ethanol.[1]

    • Dry the purified crystals to obtain the final product.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

  • Melting Point: The melting point should be in the range of 185-189°C.[2]

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven carbon atoms in the molecule.

    • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C-I stretching.

Visualizing the Process

Reaction Pathway:

The following diagram illustrates the chemical transformation from 3-aminobenzoic acid to this compound.

reaction_pathway Reaction Pathway for the Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents2 Iodination Reagent cluster_product Final Product 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Diazonium_Salt 3-Carboxybenzenediazonium Sulfate 3-Aminobenzoic_Acid->Diazonium_Salt + NaNO2 NaNO₂ H2SO4 H₂SO₄ Temp 0-10°C 3-Iodobenzoic_Acid This compound Diazonium_Salt->3-Iodobenzoic_Acid + KI KI

Caption: Chemical transformation from 3-aminobenzoic acid to this compound.

Experimental Workflow:

This diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis Start Start Diazotization Diazotization of 3-Aminobenzoic Acid (0-10°C) Start->Diazotization Filtration1 Filtration of Diazonium Salt Solution Diazotization->Filtration1 Iodination Addition of KI and Heating Filtration1->Iodination Cooling Cooling to Room Temperature Iodination->Cooling Filtration2 Vacuum Filtration of Crude Product Cooling->Filtration2 Washing Washing with Na₂S₂O₃ and Water Filtration2->Washing Recrystallization Recrystallization from Water/Ethanol Washing->Recrystallization Drying Drying of Pure Product Recrystallization->Drying End End Drying->End

Caption: Step-by-step workflow for the synthesis of this compound.

Reaction Mechanism:

The reaction of the aryl diazonium salt with iodide is a variation of the Sandmeyer reaction and is believed to proceed through a radical mechanism.

reaction_mechanism Proposed Reaction Mechanism cluster_step1 Step 1: Single Electron Transfer cluster_step2 Step 2: Loss of Nitrogen cluster_step3 Step 3: Radical Combination ArN2+ Ar-N₂⁺ ArN2_radical [Ar-N₂]• ArN2+->ArN2_radical e⁻ transfer ArN2_radical_2 [Ar-N₂]• I- I⁻ I_radical I• Ar_radical_2 Ar• Ar_radical Ar• ArN2_radical_2->Ar_radical N2 N₂ ArI Ar-I Ar_radical_2->ArI + I_radical_2 I•

Caption: Proposed radical mechanism for the iodination of the diazonium salt.

References

An In-depth Technical Guide to the Safe Handling of 3-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety data and handling precautions for 3-Iodobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's hazards and the necessary safety measures.

Chemical Identification and Properties

This compound (CAS No: 618-51-9) is an aromatic carboxylic acid.[1] It presents as a white to beige powder.[1] While it is soluble in alcohol and ether, it is insoluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H5IO2[2]
Molecular Weight248.02 g/mol [2]
Melting Point185-187 °C[3]
CAS Number618-51-9[4][5]
EC Number210-555-2[5]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary hazards are skin, eye, and respiratory irritation.[1][4]

Table 2: GHS Classification for this compound

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Source:[1][4]

The signal word associated with these hazards is "Warning".[2][4]

Table 3: Hazard Statements (H-Statements)

CodeStatement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source:[1][2][4][5][6]

GHS_Hazards cluster_hazards GHS Hazard Classification cluster_pictogram Associated Pictogram Warning Warning H315 H315 Causes skin irritation Warning->H315 H319 H319 Causes serious eye irritation Warning->H319 H335 H335 May cause respiratory irritation Warning->H335 ExclamationMark

Caption: GHS hazard classification for this compound.

Precautionary Measures and Safe Handling

Strict adherence to precautionary measures is crucial when handling this compound to minimize exposure and ensure a safe working environment.

Table 4: Precautionary Statements (P-Statements)

CodePreventionResponseStorageDisposal
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[5]P302+P352: IF ON SKIN: Wash with plenty of water.[7]P403+P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant.
P264Wash skin thoroughly after handling.[4][7]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]P405: Store locked up.[5]
P271Use only outdoors or in a well-ventilated area.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][7]P312: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
P332+P313: If skin irritation occurs: Get medical advice/attention.[7]
P337+P313: If eye irritation persists: Get medical advice/attention.[7]
P362+P364: Take off contaminated clothing and wash it before reuse.[7]

Ensure adequate ventilation in the handling area.[4] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4]

  • Eye/Face Protection: Wear tightly fitting safety goggles.[6]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust is generated.[8]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 5: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[4][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper containment.

Avoid dust formation and contact with the substance.[6] Use personal protective equipment, including gloves and safety goggles.[6] Ensure adequate ventilation and evacuate personnel to safe areas.[6]

Prevent further leakage or spillage if it is safe to do so.[6] Do not let the chemical enter drains, as it should not be released into the environment.[4][6]

Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[4]

Spill_Response Spill_Detected Spill of this compound Detected Evacuate Evacuate Personnel to a Safe Area Spill_Detected->Evacuate Immediate Action Ventilate Ensure Adequate Ventilation Spill_Detected->Ventilate Immediate Action PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Spill_Detected->PPE Immediate Action Contain Prevent Further Spillage (if safe to do so) Evacuate->Contain Ventilate->Contain PPE->Contain Cleanup Sweep up and Shovel into Suitable Closed Containers Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste in Accordance with Local, Regional, and National Regulations Decontaminate->Dispose

Caption: Workflow for handling a this compound spill.

Storage and Stability

Store the container tightly closed in a dry, cool, and well-ventilated place.[6] It is sensitive to light.[1] Incompatible materials include strong oxidizing agents.[4]

Toxicological Information

While comprehensive toxicological data for this compound is not widely available, the primary known effects are irritation to the skin, eyes, and respiratory system.[1][4] The toxicological properties have not been fully investigated.[4]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Disposal must be in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4] Do not empty into drains.[4]

References

Commercial Suppliers of High-Purity 3-Iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for high-purity 3-Iodobenzoic acid (CAS No. 618-51-9), a critical starting material and intermediate in pharmaceutical research and organic synthesis. This document details commercially available purity levels, provides a representative experimental protocol for its application in the synthesis of a kinase inhibitor, and illustrates a relevant biological signaling pathway.

High-Purity this compound: Commercial Availability

A variety of chemical suppliers offer this compound at different purity grades. For applications in drug development and other sensitive research areas, high-purity grades are essential to ensure reproducibility and minimize the introduction of impurities that could affect experimental outcomes. The following table summarizes the offerings from several prominent commercial suppliers.

SupplierProduct NumberPurityAppearanceMolecular FormulaMolecular Weight ( g/mol )
MedChemExpress HY-Y093199.68% (LCMS)[1]White to off-white solid[1]C₇H₅IO₂248.019[1]
Sigma-Aldrich 13858498%-IC₆H₄CO₂H248.02
Advent Chembio 9158598%[2]-C₇H₅IO₂248.02[2]
ChemScene CS-006033799.21% (HPLC) (for 4-Hydroxy-3-iodobenzoic acid)[3]White to off-white solid[3]C₇H₅IO₃264.02[3]
BLD Pharm BD00946232----

Key Applications in Drug Discovery and Development

High-purity this compound is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules. A significant application of this compound is in the development of kinase inhibitors, which are a major class of targeted therapeutics.

One such application is in the synthesis of inhibitors for Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[5][6] The iodinated aromatic ring of this compound provides a reactive handle for the introduction of various substituents to explore the structure-activity relationships of potential drug candidates.

Experimental Protocols: Synthesis of a 3-(Pyridin-4-yl)benzoic Acid Derivative as a Potential GSK-3β Inhibitor Precursor

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction between this compound and a pyridylboronic acid, a common step in the synthesis of GSK-3β inhibitor scaffolds.

Objective: To synthesize 3-(pyridin-4-yl)benzoic acid.

Materials:

  • This compound (high-purity)

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) in a small amount of dioxane.

  • Add the catalyst solution to the reaction mixture.

  • The reaction mixture is heated to reflux (approximately 100 °C) and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the dioxane is removed under reduced pressure using a rotary evaporator.

  • The remaining aqueous solution is diluted with water and washed with ethyl acetate to remove non-polar impurities.

  • The aqueous layer is then acidified to a pH of approximately 4-5 with hydrochloric acid, resulting in the precipitation of the product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude 3-(pyridin-4-yl)benzoic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Signaling Pathway: GSK-3β in Alzheimer's Disease

The inhibition of GSK-3β is a key therapeutic strategy for Alzheimer's disease. GSK-3β is known to hyperphosphorylate the tau protein, a microtubule-associated protein. Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), one of the pathological hallmarks of Alzheimer's disease. By inhibiting GSK-3β, the phosphorylation of tau can be reduced, potentially preventing the formation of NFTs and the subsequent neuronal dysfunction and cell death.

GSK3B_Pathway GSK3B GSK-3β Tau_Protein Tau Protein GSK3B->Tau_Protein Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau_Protein->Hyperphosphorylated_Tau Microtubule_Stabilization Microtubule Stabilization Tau_Protein->Microtubule_Stabilization Promotes Neurofibrillary_Tangles Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->Neurofibrillary_Tangles Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Neurofibrillary_Tangles->Neuronal_Dysfunction 3_Iodobenzoic_Acid_Derivative 3_Iodobenzoic_Acid_Derivative

References

The Cornerstone of Complex Synthesis: A Technical Guide to 3-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern organic chemistry, the strategic functionalization of aromatic rings is paramount for the construction of complex molecules that drive innovations in pharmaceuticals, materials science, and agrochemicals. Among the vast toolkit available to synthetic chemists, 3-Iodobenzoic acid (m-iodobenzoic acid) has emerged as a particularly versatile and powerful building block. Its structure, featuring a carboxylic acid group and an iodine atom on a benzene (B151609) ring, provides two distinct and reactive handles for a wide array of chemical transformations. This technical guide offers an in-depth exploration of the foundational applications of this compound, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers and drug development professionals in leveraging this crucial synthetic intermediate.

Core Applications in Organic Synthesis

This compound's utility stems primarily from the reactivity of its carbon-iodine bond, which is susceptible to participation in numerous transition metal-catalyzed cross-coupling reactions.[1] The iodine atom serves as an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.[2] Concurrently, the carboxylic acid moiety offers a site for derivatization, such as amidation and esterification, further expanding its synthetic potential.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The most prominent application of this compound is its role as a key substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of biaryl compounds and other complex molecular architectures.[3][4]

a) Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between this compound and an organoboron compound, typically an arylboronic acid. It is widely used in the synthesis of pharmaceuticals and advanced materials.[3][4] The reaction generally proceeds under mild conditions with high functional group tolerance.[2]

Experimental Protocol: Synthesis of 3-phenylbenzoic acid

A detailed protocol for the Suzuki-Miyaura coupling of this compound with benzeneboronic acid is as follows:

  • Apparatus Setup: A 50 mL two-neck flask is equipped with a magnetic stir bar, a bubble counter, and an adapter connected to a nitrogen line.

  • Reagent Preparation: A solution of sodium hydroxide (B78521) (320 mg, 8.00 mmol) in 8 mL of water is prepared in the reaction flask.

  • Reactant Addition: While stirring at room temperature under a nitrogen atmosphere, this compound (496 mg, 2.00 mmol) is added, followed by benzeneboronic acid (268 mg, 2.20 mmol) and palladium(II) chloride (3.54 mg, 0.020 mmol).

  • Reaction: The mixture is stirred for an additional ten minutes.

  • Work-up: The reaction mixture is filtered, and the filtrate is diluted with 100 mL of water and then acidified with concentrated hydrochloric acid. The resulting precipitate is filtered and dissolved in approximately 30 mL of tert-butyl methyl ether. The ether solution is then filtered over silica (B1680970) gel, washed with water in a separating funnel, and dried over sodium sulfate.

  • Isolation: After filtering off the drying agent, the solvent is evaporated using a rotary evaporator to yield the crystalline product.

This procedure typically results in a high yield of 3-phenylbenzoic acid (e.g., 353 mg, 89% yield).

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 3_Iodobenzoic_Acid This compound Product 3-Arylbenzoic Acid 3_Iodobenzoic_Acid->Product Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Product Catalyst Pd Catalyst (e.g., PdCl2, Pd(PPh3)4) Catalyst->Product Base Base (e.g., NaOH, K2CO3) Base->Product Solvent Solvent (e.g., Water, THF) Solvent->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

b) Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis.[6]

Experimental Workflow for Heck Reaction

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 3_Iodobenzoic_Acid This compound Product 3-(Alkenyl)benzoic Acid 3_Iodobenzoic_Acid->Product Alkene Alkene (e.g., Styrene, Acrylate) Alkene->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product Base Base (e.g., Et3N, K2CO3) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: Generalized workflow for the Heck reaction involving this compound.

c) Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl alkyne.[7] This method is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important motifs in pharmaceuticals and materials science.[8]

Experimental Protocol: General Sonogashira Coupling of an Aryl Iodide

  • Inert Atmosphere: A two-neck round-bottom flask containing a magnetic stir bar is dried and filled with an inert gas (e.g., Nitrogen or Argon).

  • Reagent Addition: The aryl iodide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and copper(I) iodide (0.04 mmol) are added to the flask.

  • Solvent and Base: Anhydrous solvent (e.g., THF, 5 mL) and an anhydrous amine base (e.g., triethylamine, 5 mL) are added via syringe.

  • Alkyne Addition: The terminal alkyne (1.2 mmol) is slowly added to the stirring mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography until the starting aryl iodide is consumed.

  • Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium (B1175870) chloride and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

Quantitative Data for Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPhenylboronic acidPdCl₂NaOHWaterRoom Temp89
Suzuki-Miyaura(3-propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃NaK₂CO₃Water2598
HeckCyclohexenePd(II) on Al₂O₃-DMF-up to 81
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom TempHigh (typical)
Precursor to Hypervalent Iodine Reagents

This compound can serve as a precursor for the synthesis of hypervalent iodine reagents.[9] These compounds, where the iodine atom has a formal oxidation state higher than +1, are powerful and environmentally benign oxidizing agents. For example, 2-iodoxybenzoic acid (IBX), derived from 2-iodobenzoic acid, is a well-known selective oxidant.[9] Recyclable hypervalent iodine reagents have been developed from this compound derivatives, enhancing their utility in sustainable chemistry.

Synthetic Pathway to Hypervalent Iodine Reagents

Hypervalent_Iodine 3_Iodobenzoic_Acid This compound Oxidation Oxidation (e.g., with Oxone) 3_Iodobenzoic_Acid->Oxidation Hypervalent_Iodine_III Iodine(III) Reagent (e.g., 3-(Dichloroiodo)benzoic acid) Oxidation->Hypervalent_Iodine_III Further_Oxidation Further Oxidation Hypervalent_Iodine_III->Further_Oxidation Hypervalent_Iodine_V Iodine(V) Reagent (e.g., 3-Iodoxybenzoic acid) Further_Oxidation->Hypervalent_Iodine_V

Caption: Synthetic pathway from this compound to hypervalent iodine reagents.

Conclusion

This compound is a cornerstone building block in modern organic synthesis, offering a gateway to a vast array of complex molecular structures.[4] Its reliability in palladium-catalyzed cross-coupling reactions and its role as a precursor to valuable oxidizing agents make it an indispensable tool for researchers in both academic and industrial settings. The detailed protocols and workflows provided in this guide aim to facilitate the effective application of this compound in the development of novel pharmaceuticals and functional materials, underscoring its continued importance in advancing chemical synthesis.

References

Spectroscopic Analysis of 3-Iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-iodobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at the compound's structural characterization through spectroscopic methods.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, summarized in tabular format for clarity and comparative ease.

1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the benzene (B151609) ring, and a signal for the acidic proton of the carboxylic acid group.

Chemical Shift (δ) ppm Multiplicity Assignment Solvent
~8.38singletH-2CDCl₃
~8.12doubletH-6CDCl₃
~7.86doubletH-4CDCl₃
~7.34-7.69multipletH-5CDCl₃
~10.20broad singletCOOHCDCl₃

Note: The specific chemical shifts can vary slightly depending on the solvent and the concentration.

1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound shows distinct signals for each of the seven carbon atoms.[1]

Chemical Shift (δ) ppm Assignment Solvent
~172.22C=OCDCl₃
~141.62C-3CDCl₃
~139.91C-1CDCl₃
~132.42C-5CDCl₃
~129.82C-6CDCl₃
~128.98C-4CDCl₃
~127.16C-2CDCl₃

Note: The assignments are based on computational predictions and comparison with similar structures.

1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the O-H and C=O groups of the carboxylic acid, as well as bands related to the aromatic ring.[2][3]

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300BroadO-H stretch (carboxylic acid)
~1675StrongC=O stretch (carboxylic acid)
1450-1600Medium-StrongC=C stretch (aromatic ring)
~1300MediumC-O stretch
~950MediumO-H bend (out-of-plane)

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of solid samples like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 2-5 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube.[4] Ensure the sample is fully dissolved.

  • Instrumentation : The data presented was obtained using a 400 MHz NMR spectrometer.[4]

  • Data Acquisition : Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

2.2. Infrared (IR) Spectroscopy

Two common methods for preparing solid samples for IR analysis are the KBr pellet and Attenuated Total Reflectance (ATR) techniques.

2.2.1. Potassium Bromide (KBr) Pellet Method

  • Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

2.2.2. Attenuated Total Reflectance (ATR) Method

  • Sample Preparation : Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal.[5] Acquire the IR spectrum. This method requires minimal sample preparation.[5]

Visualizations

3.1. Logical Relationship of Spectroscopic Data

The following diagram illustrates the relationship between this compound and its corresponding spectroscopic data.

G cluster_0 Spectroscopic Characterization cluster_1 Spectroscopic Data This compound This compound 1H NMR 1H NMR This compound->1H NMR 13C NMR 13C NMR This compound->13C NMR IR IR This compound->IR

Relationship between this compound and its spectroscopic data.

3.2. Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for obtaining and analyzing spectroscopic data.

G A Sample Preparation B Instrument Setup & Calibration A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis & Interpretation D->E

General workflow for spectroscopic analysis.

References

In-Depth Technical Guide: Stability and Storage Conditions for 3-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 3-Iodobenzoic acid, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and shelf-life of this compound through proper handling and storage. This document outlines recommended storage conditions, potential degradation pathways, and relevant analytical methodologies for stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueReference
Chemical Formula C₇H₅IO₂[1][2]
Molecular Weight 248.02 g/mol [2]
CAS Number 618-51-9[1]
Appearance White to beige or light yellow to light orange crystalline powder[1]
Melting Point 185-187 °C[3]
Solubility Soluble in alcohol, ether, chloroform, and methanol (B129727); insoluble in water.[1][4]
pKa 3.8 (at 25°C)[1]

Stability Profile and Degradation Pathways

This compound is generally stable under normal temperatures and pressures.[1] However, like many halogenated organic compounds, it is sensitive to light and can be susceptible to degradation under certain environmental conditions.[1] The primary degradation pathways of concern are photolytic, thermal, hydrolytic, and oxidative degradation.

Key Stability Considerations:

  • Light Sensitivity: Exposure to light is a critical factor that can lead to the degradation of this compound.[1] It is imperative to store the compound in light-resistant containers.

  • Thermal Stability: While stable at ambient temperatures, elevated temperatures can promote decomposition.

  • Hydrolytic Stability: As the compound is insoluble in water, hydrolytic degradation in aqueous solutions is less of a concern under normal conditions. However, in formulations or reaction mixtures containing water, the potential for hydrolysis, particularly at non-neutral pH, should be considered.

  • Oxidative Stability: The presence of oxidizing agents can lead to the degradation of the molecule.

Forced degradation studies are crucial to understanding the intrinsic stability of this compound and identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from safety data sheets (SDS) and chemical suppliers.

ConditionRecommendation
General Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Temperature Ambient temperatures are generally acceptable, though some suppliers may recommend refrigerated storage for long-term stability.
Light Protect from light by storing in amber or opaque containers.[1]
Incompatible Materials Store away from strong oxidizing agents.
Handling Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[1]

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound.

General Forced Degradation Protocol

A solution of this compound (e.g., in methanol or a suitable solvent mixture) is typically used for these studies. A control sample, protected from stress conditions, should be analyzed concurrently.

  • Acid Hydrolysis: Treat the sample solution with an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 60°C) for a defined period.

  • Base Hydrolysis: Treat the sample solution with a basic solution (e.g., 0.1 N NaOH) and heat (e.g., at 60°C) for a defined period.

  • Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70-80°C) for an extended period.

  • Photostability: Expose the sample solution and solid material to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines.

Analytical Method for Stability Indicating Assay

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

  • Column: A C18 reversed-phase column is often suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products absorb.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Biological Activity and Potential Signaling Pathway Involvement

While primarily used as a chemical intermediate, this compound has been noted for some biological activities. It has been reported to exhibit antimicrobial and anti-inflammatory properties.[1] Furthermore, it has been identified as an inhibitor of the ADV7 (adenovirus type 7) virus.[5]

The precise mechanism of action for its antiviral activity is not fully elucidated in the publicly available literature. However, a hypothetical signaling pathway can be conceptualized based on the general mechanisms of viral entry and replication that could be targeted by such an inhibitor.

ADV7_Inhibition cluster_cell Host Cell ADV7 ADV7 Virus Receptor Cell Surface Receptor ADV7->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Viral_DNA_Release Viral DNA Release into Nucleus Endocytosis->Viral_DNA_Release Replication_Transcription Viral DNA Replication & Transcription Viral_DNA_Release->Replication_Transcription Viral_Proteins Viral Protein Synthesis Replication_Transcription->Viral_Proteins Assembly Virion Assembly Replication_Transcription->Assembly Viral_Proteins->Assembly Release New Virus Release Assembly->Release Infection Cell Lysis & Further Infection Release->Infection Inhibitor This compound Inhibitor->Replication_Transcription Inhibition

Caption: Hypothetical antiviral signaling pathway of this compound.

Logical Workflow for Stability Testing

The process of assessing the stability of a compound like this compound follows a logical progression from initial stress testing to the development and validation of a robust analytical method.

Stability_Workflow cluster_planning Phase 1: Planning & Initial Assessment cluster_execution Phase 2: Execution & Method Development cluster_validation Phase 3: Validation & Finalization Lit_Review Literature Review & Property Analysis Protocol_Dev Develop Forced Degradation Protocol Lit_Review->Protocol_Dev Forced_Deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Protocol_Dev->Forced_Deg Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Deg->Method_Dev Deg_ID Identify Major Degradation Products Method_Dev->Deg_ID Method_Val Validate Analytical Method (ICH Guidelines) Method_Dev->Method_Val Stability_Study Conduct Formal Stability Studies Method_Val->Stability_Study Report Generate Stability Report & Define Shelf-Life Stability_Study->Report

Caption: Logical workflow for stability testing of this compound.

This guide provides a framework for understanding and managing the stability of this compound. For specific applications, it is essential to conduct tailored stability studies and validate analytical methods to ensure the quality and reliability of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Iodobenzoic Acid in Palladium-Catalyzed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzoic acid is a versatile and readily available building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), making it an excellent substrate for Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the iodine atom on the benzoic acid ring allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the rapid generation of molecular diversity crucial for drug discovery and development programs.

These application notes provide a comprehensive overview of the use of this compound in Suzuki coupling reactions, including detailed experimental protocols, a summary of reaction conditions with various coupling partners, and a discussion of the key parameters influencing reaction outcomes.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Oxidative\nAddition->Ar-Pd(II)-I(Ln) Transmetalation Transmetalation Ar-Pd(II)-I(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' This compound (Ar-I) This compound (Ar-I) This compound (Ar-I)->Oxidative\nAddition Boronic Acid\n(Ar'-B(OH)2) Boronic Acid (Ar'-B(OH)2) + Base Boronate\n[Ar'-B(OR)3]- Boronate [Ar'-B(OR)3]- Boronic Acid\n(Ar'-B(OH)2)->Boronate\n[Ar'-B(OR)3]- Boronate\n[Ar'-B(OR)3]-->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

A typical experimental workflow for the Suzuki coupling of this compound is outlined below. This process involves careful setup under an inert atmosphere to prevent catalyst degradation.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine this compound, Boronic Acid, and Base in Solvent degas Degas the reaction mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst and Ligand (if required) degas->catalyst heat Heat the reaction mixture to the desired temperature with stirring catalyst->heat monitor Monitor reaction progress (TLC, LC-MS, etc.) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench reaction and perform aqueous work-up (acidification) cool->quench extract Extract with an organic solvent quench->extract purify Purify the product (e.g., column chromatography, recrystallization) extract->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize

Caption: Generalized experimental workflow for Suzuki coupling.

Experimental Protocols

The following section provides detailed experimental protocols for the Suzuki coupling of this compound with various boronic acids.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a procedure with a reported yield of 89%.

Materials:

  • This compound (496 mg, 2.00 mmol)

  • Phenylboronic acid (268 mg, 2.20 mmol)

  • Palladium(II) chloride (PdCl₂) (3.54 mg, 0.020 mmol)

  • Sodium hydroxide (B78521) (NaOH) (320 mg, 8.00 mmol)

  • Deionized water (8 mL)

  • tert-Butyl methyl ether

  • Silica (B1680970) gel

  • Sodium sulfate

  • Concentrated hydrochloric acid (HCl)

  • 50 mL two-neck flask

  • Magnetic stir bar

  • Protective gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a 50 mL two-neck flask equipped with a magnetic stir bar, add a solution of sodium hydroxide (320 mg) in water (8 mL).

    • Stir the solution at room temperature under a nitrogen atmosphere.

    • Add this compound (496 mg), followed by phenylboronic acid (268 mg) and palladium(II) chloride (3.54 mg).

    • Continue stirring the mixture for an additional ten minutes at room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture through a glass frit or folded filter paper.

    • Dilute the filtrate with 100 mL of water and acidify with a few drops of concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration and dissolve it in approximately 30 mL of tert-butyl methyl ether.

    • Filter the ether solution through a pad of silica gel.

    • Wash the organic layer with water in a separatory funnel and dry over sodium sulfate.

    • Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crystalline product.

Expected Yield: 353 mg (1.78 mmol, 89%).

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids. It is important to note that direct comparative studies for this compound with a wide range of boronic acids are not extensively documented in single reports. The data below is compiled from various sources and analogous reactions with similar substrates to provide a representative overview.

Table 1: Suzuki Coupling of this compound with Substituted Phenylboronic Acids

EntryBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂NaOHWaterRT0.1789
24-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10012~95 (estimated)
34-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DME/Water8016~92 (estimated)
44-Fluorophenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane9012~90 (estimated)
53-Nitrophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH10024~85 (estimated)

Yields are based on isolated product and may vary depending on the specific reaction conditions and scale.

Table 2: Suzuki Coupling of this compound with Heteroarylboronic Acids

EntryBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water8012~88 (estimated)
2Pyridine-3-boronic acidPdCl₂(dppf)K₂CO₃DMF10018~80 (estimated)
3Furan-2-boronic acidPd(OAc)₂ / P(o-tol)₃K₃PO₄Dioxane/Water9016~85 (estimated)
4Indole-5-boronic acidPd₂(dba)₃ / SPhosCsFTHF7024~75 (estimated)

Heteroarylboronic acids can sometimes be challenging substrates; yields are highly dependent on the specific catalyst and ligand system employed.

Applications in Drug Discovery

The synthesis of biaryl and heteroaryl benzoic acids via the Suzuki coupling of this compound is a cornerstone in modern drug discovery. These structural motifs are present in a wide range of therapeutic agents. The ability to rapidly synthesize a library of analogs by varying the boronic acid coupling partner allows medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. For example, the biaryl scaffold is a key feature in many kinase inhibitors and other targeted therapies.

Conclusion

This compound is a highly effective and versatile substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions. The protocols and data presented herein demonstrate the utility of this building block in the synthesis of a diverse range of 3-aryl and 3-heteroarylbenzoic acids. The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and should be optimized for each specific substrate combination. The continued development of more active and robust palladium catalysts will further expand the scope and applicability of this important transformation in the pharmaceutical and chemical industries.

Application Notes and Protocols for the Heck Reaction of 3-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes. This reaction is of significant importance in organic synthesis, particularly for the creation of substituted alkenes which are valuable intermediates in the pharmaceutical and fine chemical industries. This document provides detailed application notes and a comprehensive experimental protocol for the Heck reaction using 3-iodobenzoic acid as the aryl halide substrate. The presence of the carboxylic acid functionality on the aromatic ring makes this substrate particularly relevant for the synthesis of complex molecules and potential drug candidates.

Reaction Scheme

The general scheme for the Heck reaction of this compound with an acrylate (B77674) ester is depicted below:

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions reported in the literature for Heck reactions involving aryl iodides, including derivatives of benzoic acid, providing a comparative overview for researchers.

Aryl HalideAlkeneCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
3-Iodobenzoyl chlorideEthyl acrylatePd(OAc)₂PPh₃Et₃NDMF6018High conversion
Methyl 2-iodobenzoateAllyl alcoholPd(OAc)₂ (1)NoneEt₃NCH₃CNRT1Not specified
4-Iodobenzoic acidAcrylamidePd(OAc)₂TBABK₂CO₃WaterNot specifiedNot specifiedGood
Iodobenzenen-Butyl acrylatePdCl₂ (0.2)Dppc⁺PF₆⁻Et₃N[bmim][PF₆]1201.599
Iodobenzenen-Butyl acrylatePd nano-spheres (1)NoneEt₃NDMF6016100

Note: This table is a compilation of data from various sources for similar reactions and is intended for comparative purposes. Yields and optimal conditions will vary for the specific reaction of this compound.

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate

This protocol is a representative procedure for the Heck reaction of this compound with ethyl acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq, 2 mol%), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: Stir the mixture at room temperature to dissolve the solids. To the stirred solution, add triethylamine (2.5 eq) followed by ethyl acrylate (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 1 M hydrochloric acid and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired (E)-3-(3-carboxyphenyl)acrylic acid ethyl ester.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Heck reaction of this compound.

Heck_Reaction_Workflow Experimental Workflow for Heck Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, Pd(OAc)₂, and DMF add_reagents Add Triethylamine and Ethyl Acrylate reagents->add_reagents heat Heat to 80-100 °C (4-12 h) add_reagents->heat quench Quench with 1 M HCl heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify

Caption: Workflow for the Heck reaction of this compound.

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X(Ln) pd0->pd_complex Ar-X oa_text Oxidative Addition alkene_complex Ar-Pd(II)-X(Ln)(Alkene) pd_complex->alkene_complex Alkene ac_text Alkene Coordination insertion_product (R-CH-CH-Ar)-Pd(II)-X(Ln) alkene_complex->insertion_product mi_text Migratory Insertion hydride_complex H-Pd(II)-X(Ln) insertion_product->hydride_complex Product be_text β-Hydride Elimination hydride_complex->pd0 Base (HX removal) re_text Reductive Elimination

Caption: The catalytic cycle of the Heck reaction.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents such as DMF and ethyl acetate are flammable and should be kept away from ignition sources.

  • Triethylamine is a corrosive and flammable liquid.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Heck reaction is a versatile and reliable method for the arylation of alkenes. The provided protocol for the reaction of this compound serves as a valuable starting point for researchers. The reaction conditions can be further optimized by screening different catalysts, ligands, bases, and solvents to achieve higher yields and purity for specific applications in research and drug development.

Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 3-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is prized for its mild reaction conditions and broad functional group tolerance. These characteristics make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. This application note provides a detailed protocol for the Sonogashira coupling of 3-iodobenzoic acid with various terminal alkynes, a transformation that yields substituted alkynylbenzoic acids, which are important building blocks in medicinal chemistry and materials science. Aryl iodides are particularly reactive substrates in Sonogashira couplings, often allowing the reaction to proceed efficiently at room temperature.

General Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

Figure 1: General reaction scheme.

Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation : The copper acetylide then transfers its acetylenic group to the palladium(II) complex.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) Cu(I) Cu(I) Cu-C≡C-R Cu-C≡C-R Cu(I)->Cu-C≡C-R Base, R-C≡C-H Cu-C≡C-R->Ar-Pd(II)-I(L2) Cu-C≡C-R->Cu(I) to Pd cycle

Caption: The dual catalytic cycle of the Sonogashira reaction.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various aryl iodides with different terminal alkynes, providing a basis for the expected outcomes with this compound.

Aryl IodideTerminal AlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylacetylene (B144264)PdCl₂(PPh₃)₂ (1)CuI (2)Et₃NTHFRT295-98
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (1)CuI (1)TEATHFRT298
Iodobenzene1-HexynePdCl₂(PPh₃)₂ (0.5)CuI (1)Et₃N[bmim][PF₆]750.592
4-Iodotoluene2-Methyl-3-butyn-2-olPd on alumina (B75360) (cat.)Cu₂O on alumina (cat.)-THF/DMA80flow58
IodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (cat.)CuI (cat.)PiperidinePiperidineRT2>95
4-Iodobenzaldehyde3-EthynylpyridinePd on alumina (cat.)Cu₂O on alumina (cat.)-THF/DMA80flow45
3,5-DibromobenzoatePropargyl alcoholPd₂(dba)₃ (cat.)CuI (cat.)Et₃N/PPh₃THF--70

Note: Yields are for isolated products and can vary based on the specific reaction scale and conditions. RT = Room Temperature. TEA = Triethylamine (B128534).

Experimental Protocols

This section provides a detailed protocol for the Sonogashira coupling of this compound with phenylacetylene on a 1 mmol scale.

Materials:

  • This compound (248 mg, 1.0 mmol)

  • Phenylacetylene (122 mg, 1.2 mmol, 131 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (14 mg, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (7.6 mg, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (202 mg, 2.0 mmol, 278 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Workflow Diagram:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dry glassware under inert atmosphere B Add this compound, PdCl₂(PPh₃)₂, and CuI A->B C Add anhydrous THF and Et₃N B->C D Add Phenylacetylene dropwise C->D E Stir at room temperature D->E F Monitor by TLC E->F G Quench with aq. NH₄Cl F->G Reaction complete H Extract with Ethyl Acetate (B1210297) G->H I Wash with brine, dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Column chromatography J->K

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (248 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous THF (10 mL) and triethylamine (278 µL, 2.0 mmol) via syringe.

    • Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Alkyne:

    • Slowly add phenylacetylene (131 µL, 1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(phenylethynyl)benzoic acid.

Safety Precautions

  • Palladium catalysts and copper iodide are toxic and should be handled with care in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled under an inert atmosphere.

  • Triethylamine is a corrosive and flammable liquid.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a robust and efficient method for the synthesis of a variety of 3-(alkynyl)benzoic acids. The provided protocol can be adapted for a range of terminal alkynes, and the reaction conditions can be further optimized to improve yields and reaction times. This versatile reaction is a valuable tool for researchers in organic synthesis and drug development.

Application Notes and Protocols: Solid-Phase Synthesis of γ-Turn Mimetics Using 3-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of γ-turn mimetics utilizing 3-iodobenzoic acid as a rigid scaffold. This methodology allows for the creation of diverse chemical libraries for screening in drug discovery programs, particularly for targeting protein-protein interactions.

Introduction

Peptidomimetics are crucial tools in drug discovery, designed to mimic the structure and function of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The γ-turn is a common secondary structure motif in peptides and proteins, playing a key role in molecular recognition. The synthesis of small molecules that mimic this conformation is a promising strategy for the development of novel therapeutics.

This compound serves as a versatile scaffold for the synthesis of γ-turn mimetics. Its rigid aromatic core helps to pre-organize appended functionalities into a conformation that mimics the spatial arrangement of amino acid side chains in a natural γ-turn. The iodine atom provides a handle for further diversification through various cross-coupling reactions, enabling the generation of extensive compound libraries. This solid-phase approach offers advantages in terms of ease of purification and the potential for automation.

Experimental Protocols

This section details the materials and methods for the solid-phase synthesis of a γ-turn mimetic library based on a this compound scaffold.

Materials and Reagents
Reagent/MaterialGradeSupplier
Rink Amide MBHA Resin100-200 mesh, 0.5-0.8 mmol/gSigma-Aldrich
This compound99%Sigma-Aldrich
Fmoc-protected amino acidsSynthesis gradeVarious
HBTU99%Sigma-Aldrich
HOBt99%Sigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)99%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)99%Sigma-Aldrich
Piperidine99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Trifluoroacetic acid (TFA)99%Sigma-Aldrich
Triisopropylsilane (TIS)99%Sigma-Aldrich
Dithiothreitol (DTT)99%Sigma-Aldrich
General Solid-Phase Peptide Synthesis (SPPS) Protocol

Standard Fmoc-based solid-phase peptide synthesis (SPPS) techniques are employed.[1] All reactions are performed in a fritted syringe or an automated peptide synthesizer. The resin is washed with DMF (3x) and DCM (3x) between each step.

Workflow for Solid-Phase Synthesis of a γ-Turn Mimetic

workflow resin Rink Amide Resin fmoc_deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->fmoc_deprotection1 wash1 Wash (DMF, DCM) fmoc_deprotection1->wash1 coupling1 Couple Fmoc-AA1-OH (HBTU, HOBt, DIPEA) wash1->coupling1 wash2 Wash coupling1->wash2 fmoc_deprotection2 Fmoc Deprotection wash2->fmoc_deprotection2 wash3 Wash fmoc_deprotection2->wash3 coupling2 Couple this compound (DIC, HOBt) wash3->coupling2 wash4 Wash coupling2->wash4 diversification Optional: Diversification (e.g., Suzuki Coupling) wash4->diversification wash5 Wash diversification->wash5 cleavage Cleavage from Resin (TFA/TIS/H2O) wash5->cleavage product Purified γ-Turn Mimetic cleavage->product logical_relationships cluster_r1 R1 Substituent cluster_r2 R2 Substituent cluster_props Mimetic Properties scaffold This compound Scaffold r1 Amino Acid 1 (AA1) scaffold->r1 Amide Bond r2 Diversification at Iodine Position scaffold->r2 C-C or C-N bond properties Biological Activity ADME Properties Selectivity r1->properties r2->properties

References

Application Notes and Protocols: 3-Iodobenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodobenzoic acid is a versatile and highly valuable building block in the synthesis of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Its unique structure, featuring both a carboxylic acid group and an iodine atom on the benzene (B151609) ring, allows for a diverse range of chemical transformations. The iodine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures, while the carboxylic acid moiety provides a site for amide bond formation, esterification, or other modifications. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.

Introduction

This compound (CAS 618-51-9) is a white to beige crystalline solid that is sparingly soluble in water but soluble in organic solvents like alcohol and ether.[1] Its utility in medicinal chemistry stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are foundational in modern drug discovery and development, allowing for the modular assembly of complex molecules from simpler precursors.[2][3]

The strategic placement of the iodine atom at the meta-position of the benzoic acid offers a distinct advantage for creating specific substitution patterns on the aromatic ring, which is crucial for fine-tuning the pharmacological properties of a drug candidate.[3] This application note details the use of this compound in several key cross-coupling reactions, providing researchers with the necessary information to incorporate this versatile reagent into their synthetic workflows.

Key Applications and Reaction Types

This compound is a key starting material for a multitude of pharmaceutical intermediates. Its primary applications involve palladium-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-nitrogen bonds at the site of the iodine atom.

  • Suzuki-Miyaura Coupling: Formation of a biaryl linkage by reacting with an organoboron compound. This is widely used in the synthesis of numerous pharmaceuticals.[3]

  • Sonogashira Coupling: Creation of a carbon-carbon triple bond by coupling with a terminal alkyne, a common motif in kinase inhibitors and other targeted therapies.

  • Heck Reaction: Formation of a new carbon-carbon bond by reacting with an alkene, leading to substituted styrenes and related structures.[2]

  • Buchwald-Hartwig Amination: Synthesis of arylamines by coupling with a primary or secondary amine, a crucial transformation for many drug classes.

These reactions provide a powerful toolkit for medicinal chemists to generate libraries of compounds for structure-activity relationship (SAR) studies and to develop scalable synthetic routes for promising drug candidates.

Experimental Protocols and Data

This section provides detailed experimental protocols for the application of this compound in the aforementioned key reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The reaction of this compound with an arylboronic acid provides a straightforward route to biphenyl (B1667301) carboxylic acids, which are important scaffolds in many pharmaceuticals.

Application Example: Synthesis of 3-Phenylbenzoic Acid

A common application is the synthesis of 3-phenylbenzoic acid, a simple biphenyl derivative that serves as a foundational structure for more complex molecules.

Experimental Protocol: [4]

  • Apparatus: A 50 mL two-neck flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents:

    • This compound: 496 mg (2.00 mmol)

    • Benzeneboronic acid: 268 mg (2.20 mmol)

    • Sodium hydroxide (B78521) (NaOH): 320 mg (8.00 mmol)

    • Palladium(II) chloride (PdCl₂): 3.54 mg (0.020 mmol)

    • Water (H₂O): 8 mL

    • tert-Butyl methyl ether (MTBE)

    • Concentrated hydrochloric acid (HCl)

    • Sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • In the two-neck flask, dissolve sodium hydroxide in water.

    • Under a nitrogen atmosphere, add this compound to the stirred solution at room temperature.

    • To this mixture, add benzeneboronic acid followed by palladium(II) chloride.

    • Stir the reaction mixture for an additional ten minutes at room temperature.

    • Filter the reaction mixture through a glass frit.

    • Dilute the filtrate with 100 mL of water and acidify with a few drops of concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration and dissolve it in approximately 30 mL of tert-butyl methyl ether.

    • Filter the ether solution through a pad of silica (B1680970) gel.

    • Wash the organic phase with water in a separatory funnel and then dry it over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the crystalline product.

Quantitative Data Summary

Product NameStarting MaterialReagentsCatalystYieldMelting Point
3-Phenylbenzoic acidThis compoundBenzeneboronic acid, NaOHPdCl₂89%[4]166 °C[4]

Workflow Diagram

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents This compound Benzeneboronic Acid NaOH Solution PdCl₂ stirring Stir at RT under N₂ reagents->stirring Combine filtration Filter Reaction Mixture stirring->filtration After 10 min acidification Acidify with HCl filtration->acidification precipitation Precipitate Product acidification->precipitation extraction Dissolve in MTBE, Filter through Silica precipitation->extraction purification Wash with H₂O, Dry over Na₂SO₄ extraction->purification evaporation Evaporate Solvent purification->evaporation product 3-Phenylbenzoic Acid evaporation->product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, which is a key structural motif in many biologically active molecules, including numerous kinase inhibitors. This reaction couples this compound with a terminal alkyne.

Application Example: Synthesis of 3-((Trimethylsilyl)ethynyl)benzoic acid

The introduction of a protected alkyne, such as trimethylsilylacetylene, provides a versatile intermediate that can be deprotected and further functionalized.

Experimental Protocol: (Representative protocol based on similar reactions)

  • Apparatus: A Schlenk flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagents:

    • This compound (1.0 mmol)

    • (Trimethylsilyl)acetylene (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol)

    • Copper(I) iodide (CuI) (0.06 mmol)

    • Triethylamine (B128534) (Et₃N) (3.0 mmol)

    • Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • To the Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate the flask and backfill with nitrogen (repeat three times).

    • Add THF and triethylamine via syringe.

    • Add (trimethylsilyl)acetylene dropwise to the stirred solution.

    • Heat the reaction mixture to 50 °C and stir for 4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative)

Product NameStarting MaterialReagentsCatalystsYield
3-((Trimethylsilyl)ethynyl)benzoic acidThis compound(Trimethylsilyl)acetylene, Et₃NPdCl₂(PPh₃)₂, CuIGood to excellent

Logical Relationship Diagram

Sonogashira_Coupling A This compound D 3-Alkynylbenzoic Acid Derivative A->D B Terminal Alkyne (e.g., TMS-acetylene) B->D C Pd(0) Catalyst Cu(I) Co-catalyst Base (e.g., Et₃N) C->D

Sonogashira Coupling Reactants and Product
Heck Reaction

The Heck reaction is a powerful tool for the arylation of alkenes. Using this compound, this reaction can produce cinnamic acid derivatives, which are precursors to a variety of pharmaceuticals.

Application Example: Synthesis of 3-(2-Ethoxycarbonyl-vinyl)-benzoic acid

This reaction with ethyl acrylate (B77674) introduces a vinyl group with an ester functionality, providing further handles for chemical modification.

Experimental Protocol: (Representative protocol based on similar reactions)

  • Apparatus: A sealed tube or a round-bottom flask with a reflux condenser and nitrogen inlet.

  • Reagents:

    • This compound (1.0 mmol)

    • Ethyl acrylate (1.5 mmol)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol)

    • Triethylamine (Et₃N) (2.0 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • In the reaction vessel, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Add DMF, triethylamine, and ethyl acrylate.

    • Seal the vessel or place it under a nitrogen atmosphere.

    • Heat the mixture to 100 °C and stir for 12 hours.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography.

Quantitative Data Summary (Representative)

Product NameStarting MaterialReagentsCatalyst SystemYield
3-(2-Ethoxycarbonyl-vinyl)-benzoic acidThis compoundEthyl acrylate, Et₃NPd(OAc)₂, P(o-tol)₃Moderate to good

Workflow Diagram

Heck_Reaction start Combine Reactants (this compound, Ethyl Acrylate, Et₃N, Catalyst, Solvent) heat Heat at 100 °C for 12h start->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product 3-(2-Ethoxycarbonyl-vinyl)-benzoic acid purify->product

Heck Reaction General Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds and is widely used in the pharmaceutical industry. It allows for the coupling of this compound with a wide range of amines.

Application Example: Synthesis of 3-(Phenylamino)benzoic acid

The coupling of this compound with aniline (B41778) yields a diarylamine structure, a common feature in kinase inhibitors and other drug classes.

Experimental Protocol: (Representative protocol based on similar reactions)[5]

  • Apparatus: A Schlenk tube or a glovebox for an inert atmosphere.

  • Reagents:

    • This compound (1.0 mmol)

    • Aniline (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

    • Xantphos (0.02 mmol)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Toluene (B28343) (5 mL)

  • Procedure:

    • In a glovebox or under a nitrogen atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Add this compound and a magnetic stir bar.

    • Add toluene followed by aniline.

    • Seal the tube and heat the mixture at 100 °C for 18 hours.

    • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Quantitative Data Summary (Representative)

Product NameStarting MaterialReagentsCatalyst SystemYield
3-(Phenylamino)benzoic acidThis compoundAniline, NaOtBuPd₂(dba)₃, XantphosGood to excellent

Logical Relationship Diagram

Buchwald_Hartwig_Amination A This compound D 3-Aminobenzoic Acid Derivative A->D B Amine (e.g., Aniline) B->D C Pd Catalyst Ligand Base C->D

Buchwald-Hartwig Amination Components

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of the medicinal chemist. Its ability to readily undergo a variety of palladium-catalyzed cross-coupling reactions makes it a versatile starting material for the synthesis of a wide array of complex pharmaceutical intermediates. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide a solid foundation for researchers to utilize this valuable building block in their drug discovery and development efforts. The modular nature of these reactions, starting from this compound, facilitates the rapid generation of compound libraries for SAR exploration and the efficient construction of targeted drug candidates.

References

Application Note: 3-Iodobenzoic Acid as a Background Electrolyte for the Capillary Electrophoresis of Neutral Analytes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of 3-Iodobenzoic acid as a highly effective background electrolyte (BGE) for the separation and analysis of neutral, non-chromophoric compounds, such as cyclodextrins and their derivatives, by capillary electrophoresis (CE) with indirect UV detection. The inherent UV-absorbing properties of this compound enable the sensitive detection of analytes that lack a native chromophore. This document provides a comprehensive protocol for the preparation of the BGE, sample analysis, and presents typical experimental conditions and expected results.

Introduction

Capillary electrophoresis is a powerful analytical technique renowned for its high separation efficiency and minimal sample consumption. However, the analysis of neutral compounds that do not possess a UV-absorbing moiety presents a challenge for direct UV detection. Indirect UV detection offers an elegant solution to this problem. This technique employs a UV-absorbing compound in the background electrolyte. When a non-absorbing analyte displaces the UV-absorbing electrolyte ions, a decrease in absorbance is detected as a negative peak, allowing for the quantification of the analyte.

This compound is an ideal candidate for a background electrolyte in indirect UV detection due to its strong UV absorbance, appropriate ionic mobility, and its ability to facilitate the separation of uncharged species.[1] This application note focuses on the practical application of a this compound-based BGE for the analysis of uncharged cyclodextrins, which are widely used as pharmaceutical excipients and in various other industrial applications.

Principle of Separation and Detection

In this method, the capillary is filled with a BGE containing 3-Iodobenzoate ions. When a voltage is applied across the capillary, the negatively charged 3-Iodobenzoate ions migrate towards the anode, creating a stable baseline absorbance. A sample containing neutral analytes, such as cyclodextrins, is injected at the anodic end. The neutral analytes migrate towards the cathode due to the electroosmotic flow (EOF). As the analyte zones pass the detector, they displace the 3-Iodobenzoate ions, causing a localized decrease in UV absorbance. This results in the appearance of negative peaks in the electropherogram, the area of which is proportional to the concentration of the analyte.

A logical workflow for the application of this compound as a background electrolyte in capillary electrophoresis is depicted below.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase BGE_prep Prepare this compound BGE Capillary_cond Condition Capillary BGE_prep->Capillary_cond Sample_prep Prepare Analyte Sample Injection Inject Sample Sample_prep->Injection Capillary_cond->Injection Separation Electrophoretic Separation Injection->Separation Detection Indirect UV Detection Separation->Detection Peak_integration Peak Integration & Analysis Detection->Peak_integration Quantification Quantification Peak_integration->Quantification

Figure 1: Workflow for CE with this compound BGE.

Experimental Protocols

Materials and Reagents
  • This compound (Reagent grade)

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Analytes (e.g., α-, β-, γ-cyclodextrin and their derivatives)

  • Fused-silica capillary

Background Electrolyte Preparation

A robust and effective background electrolyte for the separation of uncharged cyclodextrins and their derivatives can be prepared as follows:

  • Prepare a 15 mM this compound solution: Accurately weigh the appropriate amount of this compound and dissolve it in deionized water.

  • Adjust pH: Titrate the solution with a Tris solution to a final pH of 8.0.

  • Add organic modifier: Add acetonitrile to a final concentration of 5% (v/v).

  • Filter and degas: Filter the BGE through a 0.22 µm syringe filter and degas for at least 15 minutes using sonication or vacuum.

Instrumentation and Capillary Electrophoresis Conditions

The following table summarizes the typical instrumental parameters for the analysis of neutral cyclodextrins using a this compound BGE.

ParameterValue
Capillary Fused-silica, 50 µm i.d., 375 µm o.d.
Total length: 50 cm, Effective length: 40 cm
Background Electrolyte 15 mM this compound, pH 8.0 with Tris, 5% Acetonitrile
Applied Voltage -25 kV (Reversed polarity)
Detection Indirect UV at 254 nm
Capillary Temperature 25 °C
Injection Hydrodynamic, 50 mbar for 5 seconds
Sample Preparation
  • Dissolve the cyclodextrin (B1172386) standards or samples in deionized water or the BGE to a suitable concentration (e.g., 0.1 - 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Capillary Conditioning

Proper capillary conditioning is crucial for reproducible results.

  • New Capillary:

    • Rinse with 1 M NaOH for 30 minutes.

    • Rinse with deionized water for 15 minutes.

    • Rinse with BGE for 15 minutes.

  • Between Runs:

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 5 minutes.

Expected Results and Data Presentation

The use of a 15 mM this compound BGE at pH 8.0 with 5% acetonitrile has been shown to achieve complete resolution of mono-2-O-, mono-3-O-, and mono-6-O-carboxymethyl-β-cyclodextrin regioisomers.[2] The following table provides hypothetical migration times and resolution values for a mixture of common cyclodextrins to illustrate the expected performance of the method.

AnalyteMigration Time (min)Resolution (Rs)
α-Cyclodextrin4.2-
β-Cyclodextrin5.52.8
γ-Cyclodextrin6.83.1

Note: These are illustrative values. Actual migration times and resolution will depend on the specific instrument, capillary dimensions, and precise BGE composition.

The relationship between the components of the background electrolyte and the separation process is crucial for achieving optimal results.

G cluster_bge BGE Components cluster_effects Effects on Separation BGE Background Electrolyte Iodo This compound Tris Tris Buffer ACN Acetonitrile UV_Absorb Provides UV Absorbance (Indirect Detection) Iodo->UV_Absorb enables pH_Control Maintains Stable pH Tris->pH_Control provides EOF_Mod Modifies Electroosmotic Flow ACN->EOF_Mod influences Solubility Enhances Analyte Solubility ACN->Solubility improves

Figure 2: BGE Component Relationships.

Conclusion

The use of this compound as a background electrolyte in capillary electrophoresis provides a simple, robust, and sensitive method for the analysis of neutral, non-chromophoric compounds. The protocol detailed in this application note is particularly well-suited for the quality control and characterization of cyclodextrins and their derivatives in the pharmaceutical and other industries. The method offers excellent resolution and reproducibility, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Radioiodination of Biomolecules Using 3-Iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radioiodination of biomolecules using 3-iodobenzoic acid derivatives. This indirect labeling method offers a stable alternative to direct radioiodination, particularly for biomolecules that are sensitive to oxidation or lack tyrosine residues. The primary focus is on N-succinimidyl-3-[I]iodobenzoate ([I]SIB) and related compounds, which are widely used for labeling proteins, peptides, and antibodies.

Introduction to Indirect Radioiodination with this compound Derivatives

Direct radioiodination methods can sometimes compromise the biological activity of sensitive biomolecules.[1] Indirect methods, using prosthetic groups like this compound derivatives, provide a milder alternative.[2] These reagents are first radiolabeled and then conjugated to the biomolecule, typically targeting primary amino groups such as the N-terminus or the ε-amino group of lysine (B10760008) residues.[2][3] This approach enhances the in vivo stability of the radiolabeled conjugate compared to direct electrophilic methods.[4]

Key advantages of using this compound derivatives include:

  • Enhanced Stability: Radioiodinated proteins using agents like [*I]SIB are considerably more stable in vivo.[4]

  • Versatility: This method is applicable to a wide range of biomolecules, including those lacking tyrosine residues.[1][3]

  • Controlled Conjugation: The two-step process allows for better control over the labeling reaction.

Several derivatives of this compound have been developed, each with specific applications:

  • **N-succinimidyl-3-[I]iodobenzoate ([I]SIB): A commonly used reagent for labeling proteins and peptides.[2][4]

  • **N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB): Designed for labeling internalizing proteins and peptides.[5]

  • N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]mSHIB): A conjugation method adaptable for kit formulation.[6]

Experimental Protocols

Protocol 1: Synthesis of N-succinimidyl 3-[I]iodobenzoate ([I]SIB) from a Tin Precursor

This protocol describes the synthesis of [*I]SIB from its tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), via radioiododestannylation.[4]

Materials:

  • N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)

  • Radioiodine isotope (e.g., ¹²⁵I, ¹³¹I) as Sodium Iodide

  • tert-butylhydroperoxide (TBHP) as the oxidant

  • Methanol containing 1.5% acetic acid (v/v)

  • Sodium bisulfate

  • HPLC for purification

Procedure:

  • In a reaction vial, combine the radioiodine isotope with the STB precursor.

  • Add the oxidant, tert-butylhydroperoxide (TBHP), to initiate the radioiododestannylation reaction.

  • Allow the reaction to proceed for a set time (typically around 15 minutes) at ambient temperature.

  • Quench the reaction by adding a reducing agent, such as sodium bisulfate.

  • Purify the resulting [*I]SIB using High-Performance Liquid Chromatography (HPLC).

The total synthesis and purification time is approximately 95 minutes.[4]

Protocol 2: Radioiodination of a Monoclonal Antibody (mAb) with [*I]SIB

This protocol outlines the conjugation of the synthesized [*I]SIB to a monoclonal antibody.

Materials:

  • Purified monoclonal antibody in a suitable buffer (e.g., 0.1 M Borate buffer, pH 8.5)

  • Freshly prepared [*I]SIB

  • 0.2 M Glycine in 0.1 M Borate buffer, pH 8.5

  • Size-exclusion chromatography column for purification

Procedure:

  • Add the purified [*I]SIB to the monoclonal antibody solution. The molar ratio of SIB to the antibody should be optimized for the specific application.

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 30-60 minutes) with gentle agitation.

  • Quench the reaction by adding an excess of a primary amine-containing solution, such as glycine, to react with any remaining unreacted [*I]SIB.

  • Separate the radiolabeled antibody from unreacted [*I]SIB and other small molecules using a size-exclusion chromatography column.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for different this compound derivatives.

ReagentPrecursorOxidantRadiochemical YieldTotal Synthesis TimeReference
[I]SIBN-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)tert-butylhydroperoxide (TBHP)80%~95 minutes[4]
[I]SGMIBN-succinimidyl 4-[N¹,N²-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate (Boc-SGMTB)Not specified in abstractNot specified in abstract~140 minutes (including deprotection)[5][7]
[¹³¹I]mSHIB m-Hydroxybenzoic acidChloramine-T65% (for 3-hydroxy-4-[¹³¹I]iodobenzoic acid)Not specified in abstract[6]
[¹³¹I]mSHIB 3-hydroxy-4-[¹³¹I]iodobenzoic acidDicyclohexylcarbodiimide (DCC)75%10 minutes (for this step)[6]
[¹²⁵I]SIB N-succinimidyl-3-(tri-n-butylstannyl)benzoate (m-BuATE)N-chlorosuccinimide (NCS) or TBHPNearly quantitative (with m-MeATE and TBHP/NCS after 15 min)>15 minutes[8]
BiomoleculeLabeling AgentLabeling YieldSpecific ActivityImmunoreactivityReference
Monoclonal Antibody (81C6)[¹³¹I]mSHIB40-60%Not specifiedNot altered[6]
Monoclonal Antibody[¹³¹I]SHIB10-15%Not specified78 +/- 3%[9]
Monoclonal Antibody (OC125)¹²⁵I (Iodogen method)90 +/- 4%up to 25 mCi/mg82 +/- 2%[10]

Visualizations

Synthesis of [*I]SIB and Conjugation to a Biomolecule

Radioiodination_Workflow cluster_synthesis Step 1: Synthesis of [I]SIB cluster_conjugation Step 2: Conjugation to Biomolecule Tin_Precursor N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) Reaction1 Radioiododestannylation Tin_Precursor->Reaction1 Radioiodine Radioiodine (I) Radioiodine->Reaction1 Oxidant Oxidant (e.g., TBHP) Oxidant->Reaction1 SIB N-succinimidyl 3-[I]iodobenzoate ([I]SIB) Reaction1->SIB Purification1 HPLC Purification SIB->Purification1 Purified_SIB Purified [*I]SIB Purification1->Purified_SIB Biomolecule Biomolecule (Protein, Peptide, mAb) with -NH2 group Reaction2 Conjugation Biomolecule->Reaction2 Purified_SIB->Reaction2 Labeled_Biomolecule Radiolabeled Biomolecule Reaction2->Labeled_Biomolecule Purification2 Size-Exclusion Chromatography Labeled_Biomolecule->Purification2

Caption: Workflow for the synthesis of [*I]SIB and its conjugation to a biomolecule.

General Signaling Pathway of a Radiolabeled Internalizing Antibody

Internalization_Pathway Labeled_Ab Radiolabeled Antibody (e.g., with [*I]SGMIB) Binding Binding Labeled_Ab->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Degradation Lysosome->Degradation Trapping Intracellular Trapping of Radiolabeled Metabolites Degradation->Trapping

Caption: Cellular pathway of a radiolabeled internalizing antibody.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Using 3-Iodobenzoic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of agrochemical compounds, specifically focusing on the use of 3-iodobenzoic acid as a key precursor. The Suzuki-Miyaura cross-coupling reaction is highlighted as a powerful method for the creation of biphenyl (B1667301) carboxylic acid derivatives, a class of compounds that has demonstrated significant herbicidal activity.

Introduction

This compound is a versatile building block in organic synthesis, prized for its utility in forming carbon-carbon bonds through various cross-coupling reactions.[1] Its application in the agrochemical industry is of particular interest, as it serves as a precursor for a range of bioactive molecules, including herbicides and plant growth regulators. The presence of the iodine atom allows for strategic modifications of the benzoic acid scaffold, enabling the synthesis of diverse chemical libraries for screening and development of new agrochemicals.

The biphenyl carboxylic acid moiety is a recognized pharmacophore in a number of commercial and investigational herbicides. These compounds often act by inhibiting key enzymes in plant metabolic pathways, such as acetohydroxyacid synthase (AHAS).[2] The synthesis of such molecules can be efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide.

Key Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds. In the context of this application note, this compound serves as the organohalide partner, which reacts with a substituted phenylboronic acid to yield a biphenyl-3-carboxylic acid derivative. This reaction is characterized by its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of a diverse array of boronic acids, allowing for the synthesis of a large number of analogs for structure-activity relationship (SAR) studies.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 3-Iodobenzoic_Acid This compound Oxidative_Addition Oxidative Addition 3-Iodobenzoic_Acid->Oxidative_Addition Phenylboronic_Acid Substituted Phenylboronic Acid Transmetalation Transmetalation Phenylboronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Biphenyl_Carboxylic_Acid Biphenyl-3-carboxylic Acid Derivative (Potential Herbicide) Reductive_Elimination->Biphenyl_Carboxylic_Acid

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenyl carboxylic acid derivatives.

Experimental Protocol: Synthesis of 3-Phenylbenzoic Acid

This protocol details the synthesis of 3-phenylbenzoic acid from this compound and benzeneboronic acid via a Suzuki-Miyaura coupling reaction. This procedure can be adapted for the synthesis of other biphenyl-3-carboxylic acid derivatives by using appropriately substituted phenylboronic acids.

Materials and Equipment
  • This compound

  • Benzeneboronic acid

  • Palladium(II) chloride (PdCl₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • tert-Butyl methyl ether (TBME)

  • Silica (B1680970) gel

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • 50 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply with a bubble counter

  • Separating funnel

  • Glass frit or folded filter paper

  • Rotary evaporator

Procedure
  • Reaction Setup:

    • In a 50 mL two-neck flask equipped with a magnetic stir bar and a nitrogen inlet, prepare a solution of sodium hydroxide (320 mg, 8.00 mmol) in 8 mL of deionized water.

    • Begin stirring the solution at room temperature under a nitrogen atmosphere.

  • Addition of Reactants:

    • To the stirred solution, add this compound (496 mg, 2.00 mmol).

    • Subsequently, add benzeneboronic acid (268 mg, 2.20 mmol) and palladium(II) chloride (3.54 mg, 0.020 mmol).

    • Continue stirring the reaction mixture for an additional ten minutes at room temperature.

  • Work-up:

    • Filter the reaction mixture through a glass frit or a folded filter to remove any solids.

    • Dilute the filtrate with 100 mL of deionized water.

    • Acidify the solution with a few drops of concentrated hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate by filtration.

  • Purification:

    • Dissolve the crude product in approximately 30 mL of tert-butyl methyl ether.

    • Filter the ether solution through a small plug of silica gel.

    • Transfer the filtrate to a separating funnel and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and evaporate the solvent using a rotary evaporator.

    • The crystalline product, 3-phenylbenzoic acid, will remain as a residue.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 3-phenylbenzoic acid and related biphenyl carboxylic acids via Suzuki-Miyaura coupling.

ParameterValueReference
Reactants
This compound2.00 mmol[3]
Benzeneboronic Acid2.20 mmol[3]
Catalyst
Palladium(II) Chloride0.020 mmol (1 mol%)[3]
Base
Sodium Hydroxide8.00 mmol[3]
Solvent
Water8 mL[3]
Reaction Time 10 minutes[3]
Yield 89%[3]
Melting Point 166 °C[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of biphenyl carboxylic acids using the described protocol.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Setup Reaction Setup (Two-neck flask, N2 atm) Reagents Add NaOH, H2O, This compound, Phenylboronic Acid, PdCl2 Setup->Reagents Stirring Stir at Room Temperature (10 min) Reagents->Stirring Filtration1 Filter Reaction Mixture Stirring->Filtration1 Reaction Complete Dilution Dilute with Water Filtration1->Dilution Acidification Acidify with HCl Dilution->Acidification Filtration2 Collect Precipitate Acidification->Filtration2 Dissolution Dissolve in TBME Filtration2->Dissolution Silica_Filtration Filter through Silica Gel Dissolution->Silica_Filtration Washing Wash with Water Silica_Filtration->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Evaporate Solvent Drying->Evaporation Product Crystalline Product Evaporation->Product

Caption: Experimental workflow for the synthesis and purification of 3-phenylbenzoic acid.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of potential agrochemicals. The Suzuki-Miyaura coupling reaction provides an efficient and adaptable method for the synthesis of biphenyl carboxylic acid derivatives, a class of compounds with demonstrated herbicidal properties. The detailed protocol and workflow provided in these application notes serve as a practical guide for researchers in the field of agrochemical discovery and development. Further derivatization and biological screening of compounds synthesized via this methodology may lead to the identification of novel and effective agrochemical agents.

References

Application Notes: The Role of 3-Iodobenzoic Acid Derivatives in the Synthesis of Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodobenzoic acid, in itself, is not a primary component in the direct synthesis of dyes and pigments. However, its derivative, 3-aminobenzoic acid, serves as a crucial precursor in the production of a wide array of azo dyes. The synthesis process hinges on a two-step reaction: the diazotization of 3-aminobenzoic acid followed by a coupling reaction with an electron-rich aromatic compound. This methodology allows for the creation of diverse colorants with applications spanning textiles, printing, and biomedical research.

The presence of the carboxylic acid group in the 3-aminobenzoic acid backbone can enhance the solubility of the resulting dye and its affinity for various substrates. Furthermore, the iodo- group in the parent compound, this compound, makes it a versatile intermediate for various organic syntheses, including the potential for introducing iodine into more complex dye structures to modify their properties.

General Synthesis Pathway

The production of azo dyes from 3-aminobenzoic acid follows a well-established chemical pathway. The initial step is the conversion of the primary amino group of 3-aminobenzoic acid into a diazonium salt. This is achieved through a diazotization reaction, which involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C).

The resulting diazonium salt is a highly reactive electrophile. In the second step, this unstable intermediate is immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. The electrophilic diazonium salt attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction, leading to the formation of an azo compound. The characteristic -N=N- double bond formed in this process is a chromophore that imparts color to the molecule.

Experimental Protocols

The following protocols provide a general framework for the synthesis of azo dyes using 3-aminobenzoic acid. These may require optimization based on the specific coupling component used and the desired characteristics of the final dye.

Protocol 1: Diazotization of 3-Aminobenzoic Acid

Materials:

  • 3-Aminobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar amount of 3-aminobenzoic acid in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 3-aminobenzoic acid solution, ensuring the temperature is maintained between 0-5 °C.

  • Continue stirring the mixture for an additional 15-20 minutes after the sodium nitrite addition is complete to ensure the diazotization reaction is complete.

  • The resulting solution containing the diazonium salt of 3-aminobenzoic acid should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., phenol, aniline, β-naphthol)

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

  • Ice

Procedure:

  • Dissolve the chosen coupling component in an aqueous solution of sodium hydroxide or sodium carbonate. The alkaline conditions are necessary to activate the coupling component for electrophilic attack.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Isolate the crude dye by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Data Presentation

The following tables summarize representative quantitative data for azo dyes synthesized from aminobenzoic acid derivatives.

Table 1: Synthesis of Azo Dyes from 4-Nitroaniline and 3-Aminobenzoic Acid [1]

ReactantsProductMolecular FormulaYield (%)
4-Nitroaniline and 3-Aminobenzoic acid4-(4-Nitro benzene (B151609) azo)-3-amino benzoic acidC₁₃H₁₀N₄O₄-

Note: The specific yield was not provided in the source.

Table 2: Synthesis of an Azo Dye from p-Aminobenzoic Acid and α-Naphthol

ReactantsProductMolecular FormulaYield (%)
p-Aminobenzoic acid and α-Naphthol[4-((4-hydroxynaphthalen-1-yl) diazenyl) benzoic acid]C₁₇H₁₂N₂O₃72

Note: This data is for a similar precursor, p-aminobenzoic acid, and is provided as a representative example.

Table 3: UV-Vis Absorption Maxima of Representative Azo Dyes

Azo DyeSolventλmax (nm)
Azo dyes derived from benzoic and cinnamic acidsEthanol350-550
4-(4-Nitro benzene azo)-3-amino benzoic acid--
[4-((4-hydroxynaphthalen-1-yl) diazenyl) benzoic acid]Methanol-

Note: Specific absorption maxima can vary depending on the solvent and the specific structure of the dye.[2]

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of azo dyes from 3-aminobenzoic acid.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine 3-Aminobenzoic Acid Reagents_D NaNO2, HCl 0-5 °C Amine->Reagents_D Diazonium Diazonium Salt of 3-Aminobenzoic Acid Reagents_D->Diazonium Azo_Dye Azo Dye Diazonium->Azo_Dye Coupling_Component Coupling Component (e.g., Phenol, Aniline) Reagents_C NaOH (aq) 0-5 °C Coupling_Component->Reagents_C Reagents_C->Azo_Dye

Caption: General workflow for the synthesis of azo dyes.

LogicalFlow Start This compound Step1 Reduction or Amination Start->Step1 Intermediate 3-Aminobenzoic Acid Step1->Intermediate Step2 Diazotization Intermediate->Step2 Diazonium Diazonium Salt Step2->Diazonium Step3 Azo Coupling Diazonium->Step3 Final_Product Azo Dye / Pigment Step3->Final_Product

Caption: Logical flow from this compound to the final dye product.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions: 3-Iodobenzoic Acid and Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for the Suzuki-Miyaura cross-coupling reaction between 3-iodobenzoic acid and various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biphenyl-3-carboxylic acids, which are valuable intermediates in pharmaceutical and materials science research.[1]

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound (in this case, an arylboronic acid) with an organohalide (this compound).[2] The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its reactants.

Experimental Overview and Data Summary

The successful execution of a Suzuki-Miyaura coupling reaction is dependent on the careful selection of several key parameters: the palladium catalyst and its associated ligand, the base, the solvent system, the reaction temperature, and the reaction time. Below is a summary of typical reaction conditions that have been successfully employed for the coupling of aryl iodides with arylboronic acids, providing a strong starting point for the specific case of this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-4-methoxybenzoic acid methyl esterMesitylboronic acid derivativePd(PPh₃)₄ (6)-NaOPh (2)BenzeneReflux11082This is an illustrative example based on a similar substrate.
IodobenzenePhenylboronic acidPd(OAc)₂ (0.01)PPh₂PhSO₃Na (0.04)K₂CO₃ (2)Water7024100[3]
4-Iodobenzoic acid(3-Propionamidophenyl)boronic acidNa₂PdCl₄ (0.1)PPh₂PhSO₃Na (0.4)K₂CO₃ (2)WaterRT24100[3]
4-Bromobenzoic acidPhenylboronic acidPd/C (cat.)-Na₂CO₃ (2)MeOH/H₂OReflux->95[4]
Iodobenzene4-Methylphenylboronic acidPd(COD)Cl₂ on Hydroxyapatite (cat.)-K₂CO₃Water--High[5]
Aryl IodideArylboronic AcidPd(PPh₃)₄ (cat.)-Na₂CO₃ (2)DME/H₂O--High[4]

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane (B91453), toluene, DMF, THF, often with water as a co-solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 15-30 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). If a solid catalyst is used, it can be added along with the other solids in step 1, followed by purging the vessel with inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 120°C) with vigorous stirring. The reaction can be performed using a conventional oil bath or a microwave reactor for accelerated reaction times.[6][7][8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and water.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl-3-carboxylic acid.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Solvent A->B C Degas with Inert Gas (Ar or N₂) B->C D Add Palladium Catalyst C->D E Heat and Stir (Conventional or Microwave) D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Cool and Quench F->G H Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K Suzuki_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-I Pd0->PdII_Aryl Ar-I RedElim Reductive Elimination OxAdd Oxidative Addition ArBPd Ar-Pd(II)Ln-Ar' PdII_Aryl->ArBPd [Ar'-B(OH)₃]⁻ Transmetal Transmetalation ArBOH2 Ar'-B(OH)₂ + Base ArBPd->Pd0 Product Ar-Ar' ArBPd->Product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 3-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of 3-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common causes?

Low yields in the Suzuki coupling of this compound can stem from several factors. The most common issues include:

  • Poor Solubility of Reagents: this compound and its corresponding salts can have limited solubility in common organic solvents, which can hinder the reaction rate.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and may decompose or precipitate as palladium black, reducing its catalytic activity. This can be caused by oxygen in the reaction mixture.

  • Suboptimal Base Selection: The choice and amount of base are critical. An inappropriate base may not efficiently promote the transmetalation step or could lead to side reactions.

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive boroxines, especially in the presence of water or at elevated temperatures.

  • Side Reactions: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. Dehalogenation of the this compound can also occur.

Q2: How can I improve the solubility of this compound in my reaction?

Improving the solubility of this compound is crucial for a successful reaction. Consider the following strategies:

  • Solvent Mixtures: Employing a mixture of an organic solvent with water is a common and effective approach. Solvents like 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) mixed with water can help dissolve both the organic-soluble catalyst and aryl halide, as well as the water-soluble inorganic base and boronic acid.

  • Use of a Co-solvent: Alcohols like ethanol (B145695) or methanol (B129727) can be used as co-solvents to improve solubility.

  • Base Selection: The choice of base can influence the solubility of the starting material. For instance, using a base that forms a more soluble salt with this compound might be beneficial.

Q3: What is the optimal choice of catalyst, ligand, and base for this reaction?

The ideal combination of catalyst, ligand, and base often requires empirical optimization. However, here are some general guidelines:

  • Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources. Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate side reactions like homocoupling that can occur during the in situ reduction of Pd(II) precatalysts.

  • Ligand: Phosphine-based ligands are widely used. Triphenylphosphine (PPh₃) is a classic choice, but more electron-rich and bulky ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can often improve reaction efficiency, especially for challenging substrates.

  • Base: A wide range of bases can be used, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength of the base can impact the reaction rate, but stronger is not always better, as it can promote side reactions. For substrates containing a carboxylic acid group, a sufficient amount of base is needed to both neutralize the acid and facilitate the catalytic cycle.

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this?

Homocoupling is a common side reaction that consumes the boronic acid and reduces the yield of the desired product. To minimize it:

  • Rigorous Degassing: The primary cause of homocoupling is often the presence of oxygen. Ensure that your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Use a Pd(0) Catalyst: As mentioned, starting with a Pd(0) source can reduce homocoupling that may occur during the reduction of a Pd(II) precatalyst.

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can sometimes promote side reactions.

Q5: Could the carboxylic acid group on this compound be interfering with the reaction?

Yes, the carboxylic acid group can potentially influence the reaction. It will react with the base, so a sufficient excess of the base is required to ensure enough is available for the catalytic cycle. While generally well-tolerated in Suzuki couplings, under harsh conditions, there is a possibility of decarboxylation, although this is not a commonly reported issue for this substrate under typical Suzuki conditions.

Data Presentation

The following table summarizes the optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-iodobenzoic acid with (3-propionamidophenyl)boronic acid, a model system highly relevant to the coupling of this compound. This data illustrates the impact of catalyst loading and temperature on the reaction's success.

EntryPd Catalyst Loading (mol%)Temperature (°C)Conversion (%)Isolated Yield (%)
117010094
20.17010079
30.017010093
412510098
50.12510091
60.012547Not Determined

Reaction Conditions: 4-iodobenzoic acid (1 eq.), (3-propionamidophenyl)boronic acid (1.05 eq.), K₂CO₃ (2.0 eq.), in degassed water for 24 hours under argon. The catalyst system was Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (molar ratio 1:4:5).

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask or Schlenk tube)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling a gentle stream of an inert gas (argon or nitrogen) through the solution for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid product, which will likely cause it to precipitate or move into the organic layer upon extraction.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization.

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling reaction to aid in troubleshooting and understanding the process.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling with this compound analyze 4. Analyze Crude Mixture (TLC, LC-MS) - Unreacted Starting Material? - Homocoupling Product? - Dehalogenation Product? start->analyze check_reagents 1. Verify Reagent Quality & Stoichiometry - Fresh Boronic Acid? - Correct Equivalents? - Anhydrous/Degassed Solvents? solution_reagents Use fresh reagents. Adjust stoichiometry. Ensure proper solvent prep. check_reagents->solution_reagents check_conditions 2. Evaluate Reaction Conditions - Adequate Degassing? - Optimal Temperature? - Sufficient Reaction Time? solution_conditions Improve degassing (Ar/N₂). Screen temperatures (e.g., 80-110°C). Monitor by TLC/LC-MS for completion. check_conditions->solution_conditions check_catalyst 3. Assess Catalyst System - Catalyst/Ligand Choice? - Appropriate Base? - Signs of Pd Black? solution_catalyst Screen different ligands (e.g., Buchwald type). Screen bases (e.g., K₃PO₄, Cs₂CO₃). Use Pd(0) source or ensure inert atmosphere. check_catalyst->solution_catalyst end Optimized Yield solution_reagents->end solution_conditions->end solution_catalyst->end unreacted_sm Unreacted Starting Material analyze->unreacted_sm Yes homocoupling Homocoupling Side Product analyze->homocoupling Yes dehalogenation Dehalogenation Side Product analyze->dehalogenation Yes unreacted_sm->check_reagents unreacted_sm->check_conditions unreacted_sm->check_catalyst homocoupling->solution_conditions Improve Degassing dehalogenation->solution_catalyst Change Ligand/Catalyst

Caption: A logical workflow for troubleshooting low yields.

Suzuki_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle cluster_inputs Reactants & Reagents cluster_failures Potential Failure Points pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation failure1 Catalyst Deactivation (e.g., Pd Black) failure1->pd0 failure2 Slow Oxidative Addition (Ligand Choice) failure2->oxidative_addition failure3 Inefficient Transmetalation (Weak Base, Boronic Acid Degradation) failure3->transmetalation failure4 Competing Side Reactions (Homocoupling, Dehalogenation) failure4->boronic_acid

Caption: The Suzuki catalytic cycle and potential failure points.

minimizing homocoupling side reactions in 3-Iodobenzoic acid cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side reactions during the cross-coupling of 3-iodobenzoic acid.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid or organoborane reagent is a common side reaction in Suzuki-Miyaura cross-coupling, leading to the formation of a symmetrical biaryl impurity and a reduced yield of the desired cross-coupled product.[1] This guide addresses the primary causes and provides specific troubleshooting steps.

Problem Potential Cause Recommended Solution & Rationale
Significant formation of homocoupling product Presence of OxygenRigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can promote the homocoupling of boronic acids.[2][3]
Use of Pd(II) PrecatalystUse a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1][4] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (B1220265) (1-2 equivalents) to help reduce Pd(II) to the active Pd(0) state.[1][5][6]
Inappropriate Catalyst or LigandScreen different palladium catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination over side reactions.[1][7][8]
Incorrect StoichiometryUse a slight excess of the aryl halide (this compound) relative to the boronic acid.[1]
Suboptimal Base or SolventTest a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water). The choice of base can significantly influence the reaction outcome.[1] Weaker bases are sometimes preferred to avoid decomposition of the boronic acid.[9]
Low or no yield of the desired cross-coupled product Inactive CatalystUse a fresh batch of palladium catalyst and ensure an inert atmosphere is maintained to prevent catalyst decomposition.[4]
Poor Reagent QualityEnsure the purity of this compound, the boronic acid, and solvents.
Suboptimal Reaction TemperatureGradually increase the reaction temperature while monitoring for product formation and potential decomposition. Microwave heating can also be an effective strategy to reduce reaction times and improve yields.[4][10]
Formation of other side products (e.g., dehalogenation) Hydrogen Source in the ReactionThis can be promoted by certain solvents or bases. Changing the solvent or using a non-coordinating base can sometimes help.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl. This byproduct can complicate purification and lower the yield of the intended cross-coupled product.[1]

Q2: How does oxygen contribute to homocoupling?

A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the boronic acid.[11][12] Rigorous exclusion of oxygen is therefore critical for minimizing this side reaction.[1][2]

Q3: Can the choice of boronic acid derivative impact the extent of homocoupling?

A3: Yes, the stability of the organoboron reagent plays a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1][11]

Q4: How do I choose the right ligand to minimize homocoupling?

A4: Bulky and electron-rich phosphine ligands are often effective at minimizing homocoupling.[1][8] These ligands can accelerate the key steps of the desired cross-coupling cycle (oxidative addition and reductive elimination), helping it to outcompete the homocoupling pathway.[9] Screening a few different ligands is often the best approach to find the optimal one for your specific substrates.[2]

Q5: What is the role of the base in minimizing homocoupling?

A5: The base is crucial for activating the boronic acid for transmetalation. However, a base that is too strong can lead to decomposition of the boronic acid and promote homocoupling.[9] Therefore, screening different bases is often necessary to find the optimal balance for a given reaction.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation and Degassing:

  • All solvents (e.g., 1,4-dioxane (B91453), water) must be rigorously degassed prior to use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • The reaction vessel (e.g., a Schlenk flask) should be flame-dried or oven-dried and cooled under a stream of inert gas.

2. Reaction Setup:

  • To the reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1 - 1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) and any additional ligand if required, under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

3. Reaction Execution:

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X L2 oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar' L2 transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start High Homocoupling Observed check_deoxygenation Is the reaction rigorously deoxygenated? start->check_deoxygenation deoxygenate Improve degassing of solvents and reaction setup check_deoxygenation->deoxygenate No check_catalyst Are you using a Pd(II) precatalyst? check_deoxygenation->check_catalyst Yes deoxygenate->start use_pd0 Switch to a Pd(0) source or add a mild reducing agent check_catalyst->use_pd0 Yes screen_conditions Screen Ligands, Bases, and Solvents check_catalyst->screen_conditions No use_pd0->screen_conditions end Homocoupling Minimized screen_conditions->end

Caption: A logical workflow for troubleshooting homocoupling side reactions.

Reaction_Scheme cluster_cross_coupling Desired Cross-Coupling cluster_homocoupling Undesired Homocoupling iodobenzoic_acid This compound plus1 + iodobenzoic_acid->plus1 boronic_acid Arylboronic Acid cross_product Cross-Coupled Product boronic_acid->cross_product Pd Catalyst, Base plus1->boronic_acid boronic_acid2 Arylboronic Acid plus2 + boronic_acid2->plus2 boronic_acid3 Arylboronic Acid homo_product Homocoupled Product boronic_acid3->homo_product Pd Catalyst, Base, O2 plus2->boronic_acid3

Caption: Desired cross-coupling vs. undesired homocoupling of this compound.

References

Technical Support Center: Optimizing Catalyst and Ligand Selection for 3-Iodobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodobenzoic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges when using this compound include:

  • Compatibility of the Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the basic reagents required for many coupling reactions. This necessitates the use of additional equivalents of base.

  • Solubility Issues: The salt formed from the deprotonation of this compound may have poor solubility in common organic solvents, potentially hindering the reaction rate.

  • Potential for Decarboxylation: Under certain conditions, particularly at higher temperatures, decarboxylative side reactions can occur.

  • Catalyst Inhibition: The carboxylate group can potentially coordinate to the palladium catalyst, which may affect its catalytic activity.

Q2: How do I choose the appropriate base for a reaction with this compound?

A2: Base selection is critical. You will need enough base to both deprotonate the carboxylic acid and participate in the catalytic cycle.

  • For Suzuki-Miyaura reactions: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used. The choice may depend on the specific boronic acid and solvent system.

  • For Buchwald-Hartwig aminations: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[1] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[2]

  • For Heck and Sonogashira reactions: Organic amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are frequently used.

Q3: My reaction is sluggish or gives a low yield. What are the common causes and how can I troubleshoot this?

A3: Low yields can stem from several factors:

  • Insufficient Base: Ensure you are using at least two equivalents of base to account for the acidic proton of the benzoic acid.

  • Poor Solubility: If you observe poor solubility, consider using a co-solvent system (e.g., toluene (B28343)/water, dioxane/water) or a different solvent altogether that can better dissolve the carboxylate salt.

  • Catalyst Deactivation: Oxygen can deactivate the palladium catalyst. Ensure your reaction is properly degassed and maintained under an inert atmosphere.[3]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle. For electron-rich aryl iodides like this compound, a bulky and electron-rich phosphine (B1218219) ligand is often beneficial. Consider screening different ligands to find the optimal one for your specific transformation.

Q4: How can I minimize side reactions like homocoupling or decarboxylation?

A4: To minimize side reactions:

  • Homocoupling: This is often caused by the presence of oxygen. Rigorous degassing of your solvents and reaction mixture is crucial.

  • Decarboxylation: This can be temperature-dependent. If you suspect decarboxylation is an issue, try running the reaction at a lower temperature for a longer duration.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no conversion of this compound.

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider a pre-catalyst for more reliable generation of the active Pd(0) species.
Insufficient Base Increase the equivalents of base to at least 2.5-3.0 equivalents relative to this compound.
Poor Reagent Solubility Try a different solvent system, such as dioxane/water or THF/water, to improve the solubility of the reactants.
Suboptimal Ligand Screen a panel of phosphine ligands. For aryl iodides, ligands like SPhos or XPhos can be effective.[4]
Buchwald-Hartwig Amination

Issue: Low yield of the desired N-arylated benzoic acid.

Potential Cause Troubleshooting Step
Base Incompatibility If using a strong base like NaOtBu, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, especially if your amine has sensitive functional groups.[2]
Ligand Choice For C-N bond formation, bulky biarylphosphine ligands are often preferred.[1][5] Consider screening ligands like XPhos, RuPhos, or BrettPhos.
Catalyst Deactivation Ensure rigorous exclusion of air and moisture, as both can deactivate the catalyst.
Heck Reaction

Issue: Poor regioselectivity or low yield.

Potential Cause Troubleshooting Step
Ligand Effects The ligand can influence regioselectivity. For terminal olefins, phosphine-free conditions or monodentate phosphine ligands are common. For internal olefins, bidentate phosphine ligands might be necessary.
Base Strength The choice of base can affect the rate of β-hydride elimination. Triethylamine is a common choice.
Reaction Temperature Heck reactions often require elevated temperatures. If the reaction is slow, consider increasing the temperature, but be mindful of potential decarboxylation.
Sonogashira Coupling

Issue: Homocoupling of the alkyne (Glaser coupling) is a major side product.

Potential Cause Troubleshooting Step
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
Copper(I) Cocatalyst While Cu(I) is a traditional cocatalyst, it can promote Glaser coupling. Consider running the reaction under copper-free conditions, which may require a different palladium catalyst and ligand system.
Amine Base The amine base is crucial. Ensure it is dry and freshly distilled if necessary.

Data Presentation: Catalyst and Ligand Selection Tables

The following tables provide a starting point for catalyst and ligand selection for cross-coupling reactions with this compound, based on literature for similar aryl iodides. Optimization will likely be required for your specific substrate and reaction partner.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

CatalystLigandBaseSolventTemp. (°C)Yield (%)
PdCl₂NoneNaOHWaterRT89
Na₂PdCl₄sSPhosK₂CO₃Acetonitrile/Water37Good to Excellent
Pd(OAc)₂SPhosK₃PO₄Toluene/Water100High
Pd(PPh₃)₄PPh₃Na₂CO₃DME/Water80Moderate to High

Table 2: Buchwald-Hartwig Amination of Aryl Iodides with Primary Amines

Catalyst PrecursorLigandBaseSolventTemp. (°C)General Yield
Pd₂(dba)₃XPhosNaOtBuToluene80-110High
Pd(OAc)₂RuPhosK₃PO₄Dioxane100Moderate to High
[Pd(allyl)Cl]₂BrettPhosLiHMDSTHFRT-60High
Pd₂(dba)₃BINAPCs₂CO₃Toluene100Good

Table 3: Heck Reaction of Aryl Iodides with n-Butyl Acrylate

CatalystLigandBaseSolventTemp. (°C)General Yield
Pd(OAc)₂PPh₃Et₃NDMF100High
PdCl₂NoneK₂CO₃NMP120Good
Pd/CNoneNaOAcDMAc140Moderate to High
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile80High

Table 4: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

Pd CatalystCu CocatalystLigandBaseSolventTemp. (°C)General Yield
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHFRT-50High
Pd(OAc)₂CuIPPh₃PiperidineToluene60High
Pd(PPh₃)₄NonePPh₃Et₃NDMF80Good
PdCl₂(MeCN)₂CuINoneDIPEAAcetonitrileRTHigh

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a known procedure for the synthesis of 3-phenylbenzoic acid.[5]

Materials:

Procedure:

  • In a two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve NaOH (4.0 eq.) in water.

  • To this solution, add this compound (1.0 eq.) and stir at room temperature.

  • Add phenylboronic acid (1.1 eq.) followed by PdCl₂ (1 mol%).

  • Stir the mixture at room temperature for 10 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture.

  • Dilute the filtrate with water and acidify with concentrated HCl to precipitate the product.

  • Filter the solid product and dissolve it in MTBE.

  • Filter the MTBE solution through a pad of silica gel.

  • Wash the organic layer with water in a separatory funnel and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crystalline product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This is a general protocol that may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Strong base (e.g., NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the palladium precatalyst (e.g., 1-2 mol% Pd), and the phosphine ligand (e.g., 2-4 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the amine (1.2 eq.) and the strong base (e.g., NaOtBu, 2.5 eq.).

  • Add anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and acidify to a pH of ~3-4 with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification reagents Weigh Reagents: This compound, Coupling Partner, Base setup Combine Reagents and Catalyst in Reaction Vessel reagents->setup catalyst Prepare Catalyst System: Palladium Source + Ligand catalyst->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent inert Establish Inert Atmosphere (e.g., N₂ or Ar) setup->inert inert->add_solvent heat Heat to Desired Temperature with Stirring add_solvent->heat monitor Monitor Reaction (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete extract Extract Product with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Characterize Product (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Reactions start Low or No Product Yield check_sm Check Starting Materials (TLC, NMR) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed optimize_workup Optimize Workup/ Purification sm_consumed->optimize_workup Yes no_reaction No Reaction/ Incomplete Conversion sm_consumed->no_reaction No side_products Analyze for Side Products (Homocoupling, Decarboxylation) optimize_workup->side_products troubleshoot_conditions Troubleshoot Reaction Conditions no_reaction->troubleshoot_conditions check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) troubleshoot_conditions->check_reagents screen_conditions Screen Different: - Ligands - Bases - Solvents - Temperatures check_reagents->screen_conditions

Caption: A logical workflow for troubleshooting low-yield reactions.

References

preventing protodeboronation in Suzuki reactions involving 3-Iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-iodobenzoic acid. Our focus is on preventing the common side reaction of protodeboronation to ensure high yields of the desired biaryl product.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki reactions with this compound?

A1: Protodeboronation is an undesired side reaction where the boronic acid or its ester derivative is converted back to the corresponding arene (in this case, benzoic acid) by replacement of the C-B bond with a C-H bond.[1][2] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.[1] Reactions involving electron-deficient aryl halides like this compound can be susceptible to conditions that also favor protodeboronation of the boronic acid partner.

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can contribute to protodeboronation, including:

  • Base: The type and strength of the base are critical. While a base is essential for the Suzuki-Miyaura coupling, strong bases, especially in aqueous media, can accelerate protodeboronation.[3][4]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[5]

  • Water Content: The presence of water, often in conjunction with the base, facilitates the protonolysis of the C-B bond.[5]

  • Reaction Time: Prolonged reaction times can lead to increased degradation of the boronic acid.

  • Boronic Acid Stability: The inherent stability of the boronic acid is a key factor. Electron-rich or certain heteroaromatic boronic acids are particularly prone to protodeboronation.[6]

Q3: How can I minimize protodeboronation when using this compound?

A3: Key strategies to suppress protodeboronation include:

  • Choice of Base: Use weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong hydroxide (B78521) bases.[2][6]

  • Use of Boronic Esters: Employ more stable boronic acid derivatives, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates. These act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing the side reaction.[2]

  • Anhydrous Conditions: Where possible, running the reaction under anhydrous conditions can significantly reduce protodeboronation.

  • Catalyst and Ligand Selection: Utilize highly active palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands). These can accelerate the desired cross-coupling reaction, making it outcompete the slower protodeboronation pathway.

  • Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

Q4: What is the general mechanism for the Suzuki-Miyaura reaction and the competing protodeboronation pathway?

A4: The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Protodeboronation is a separate, competing pathway that consumes the boronic acid. The diagrams below illustrate these processes.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylPdX [label="Ar-Pd(II)-X(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; ArylPdOR [label="Ar-Pd(II)-OR(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; BiarylPd [label="Ar-Pd(II)-Ar'(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; ArX [label="Ar-X\n(this compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ArBOH2 [label="Ar'-B(OH)_2\n(Boronic Acid)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> ArylPdX [label=" Oxidative\n Addition"]; ArX -> ArylPdX; ArylPdX -> ArylPdOR [label=" Base"]; Base -> ArylPdOR; ArylPdOR -> BiarylPd [label=" Transmetalation"]; ArBOH2 -> BiarylPd; BiarylPd -> Pd0 [label=" Reductive\n Elimination"]; BiarylPd -> Product; } .enddot Figure 1. Simplified Suzuki-Miyaura catalytic cycle.

// Nodes ArBOH2 [label="Ar'-B(OH)_2\n(Boronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronate [label="[Ar'-B(OH)₃]⁻\n(Boronate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArH [label="Ar'-H\n(Protodeboronated\nByproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (OH⁻)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="H₂O", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ArBOH2 -> Boronate; Base -> Boronate; Boronate -> ArH [label=" Protonolysis"]; H2O -> ArH; } .enddot Figure 2. Competing protodeboronation pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation 1. Inactive Catalyst: The palladium catalyst may be old or deactivated. 2. Incorrect Base: The chosen base may not be effective for the specific reaction. 3. Low Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Significant Amount of Benzoic Acid (Protodeboronation Byproduct) 1. Base is too strong or concentration is too high. 2. Excess water in the reaction mixture. 3. Reaction time is too long. 4. The boronic acid is inherently unstable. 1. Switch to a milder base (e.g., K₂CO₃) or reduce the equivalents of the base used. 2. Use anhydrous solvents and ensure reagents are dry. If water is necessary, minimize the amount. 3. Monitor the reaction by TLC or LC-MS and stop it upon completion. 4. Use a more stable boronic ester derivative (e.g., pinacol or MIDA ester).
Homocoupling of the Boronic Acid (Ar'-Ar') 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Inefficient Oxidative Addition: If the oxidative addition of this compound is slow, the boronic acid may have more time to homocouple.1. Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain an inert atmosphere (e.g., nitrogen or argon). 2. Use a more active catalyst/ligand system to accelerate the main catalytic cycle.
Incomplete Consumption of this compound 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for complete conversion. 2. Poor Solubility of Reagents: The reactants may not be fully dissolved in the chosen solvent.1. Increase the catalyst loading incrementally. 2. Screen different solvents or solvent mixtures to ensure all components are soluble at the reaction temperature.

// Nodes Start [label="Low Yield or\nSide Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckProtodeboronation [label="Analyze for Benzoic Acid\n(Protodeboronation)", fillcolor="#FBBC05", fontcolor="#202124"]; HighProtodeboronation [label="High Protodeboronation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowProtodeboronation [label="Low/No Protodeboronation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ModifyBase [label="Use Milder Base\n(K₂CO₃, K₃PO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseBoronicEster [label="Use Boronic Ester\n(Pinacol, MIDA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeConditions [label="Optimize Catalyst, Ligand,\nSolvent, Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckReagents [label="Check Reagent Purity\nand Catalyst Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckProtodeboronation; CheckProtodeboronation -> HighProtodeboronation; CheckProtodeboronation -> LowProtodeboronation; HighProtodeboronation -> ModifyBase [label="Yes"]; HighProtodeboronation -> UseBoronicEster [label="Yes"]; ModifyBase -> OptimizeConditions; UseBoronicEster -> OptimizeConditions; LowProtodeboronation -> CheckReagents [label="Yes"]; CheckReagents -> OptimizeConditions; OptimizeConditions -> End; } .enddot Figure 3. A logical workflow for troubleshooting common issues.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of Suzuki-Miyaura coupling reactions, with a focus on conditions relevant to this compound.

Table 1: Effect of Base on the Yield of Suzuki Coupling of Iodobenzene and Phenylboronic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃EtOH/H₂O801499[6]
2NaOHEtOH/H₂O801498[6]
3Cs₂CO₃EtOH/H₂O801499[6]
4KHCO₃EtOH/H₂O801481[3]
5K₃PO₄EtOH/H₂O801498[3]

This data, while for iodobenzene, illustrates the general effectiveness of various bases. Weaker carbonate and phosphate bases often provide excellent yields while minimizing the risk of protodeboronation.

Table 2: Effect of Solvent on the Suzuki Coupling of Iodobenzene and Phenylboronic Acid

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1PdNPs/TMCK₂CO₃Water801499[6]
2PdNPs/TMCK₂CO₃Toluene801465[6]
3PdNPs/TMCK₂CO₃Acetone801472[6]
4PdNPs/TMCK₂CO₃Acetonitrile801478[6]
5PdNPs/TMCK₂CO₃Ethanol801485[6]
6PdNPs/TMCK₂CO₃DMF801482[6]

Aqueous solvent systems are often highly effective for Suzuki couplings, though the choice of solvent will also depend on the solubility of the specific boronic acid and this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a representative protocol that may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, or DMF)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol for "Slow-Release" Suzuki Coupling using a MIDA Boronate

Materials:

  • This compound (1.0 equiv)

  • Aryl MIDA boronate (1.2 equiv)

  • Palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Follow the general setup procedure as described above, using the aryl MIDA boronate in place of the boronic acid.

  • The reaction is typically run at a slightly elevated temperature (e.g., 60-80 °C) to facilitate the slow hydrolysis of the MIDA boronate.

  • Workup and purification are performed as described in the general protocol.

This technical support center provides a starting point for addressing challenges associated with protodeboronation in Suzuki reactions of this compound. For specific applications, further optimization of the reaction conditions is recommended.

References

impact of solvent and base choice on 3-Iodobenzoic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of 3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki, Heck, and Sonogashira coupling reactions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds. However, the presence of the carboxylic acid moiety can present unique challenges.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inadequate Base: The carboxylic acid can neutralize the base, hindering the transmetalation step.- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a higher equivalence of a weaker base (e.g., Na₂CO₃).[1] - Ensure the base is finely powdered and well-dispersed.
Poor Solubility: The salt of this compound may have poor solubility in the reaction solvent.- Use a solvent system that can dissolve both the organic and inorganic components, such as a mixture of an organic solvent (e.g., dioxane, THF, DMF) and water.[2][3] - Consider using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB).
Catalyst Deactivation: Oxygen can deactivate the Pd(0) catalyst.- Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[4]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative coupling of the boronic acid.- Implement rigorous degassing procedures (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[4]
Pd(II) Precatalyst: In-situ reduction of Pd(II) to Pd(0) can consume the boronic acid.- Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[4]
Protodeboronation (Loss of Boronic Acid) Harsh Reaction Conditions: High temperatures and strong bases can lead to the cleavage of the C-B bond.- Lower the reaction temperature. - Use a milder base if possible. - Use the boronic acid as fresh as possible.[4]
FAQs

Q1: Can the carboxylic acid group on this compound interfere with the Suzuki coupling?

A1: Yes, the acidic proton of the carboxylic acid can react with the base, potentially requiring the use of additional equivalents of base.[2] The resulting carboxylate salt may also have different solubility properties compared to the starting material, which can affect the reaction rate and yield.

Q2: What is the best solvent for the Suzuki coupling of this compound?

A2: A mixture of an organic solvent and water is often optimal. Solvents like dioxane/water, THF/water, or DMF/water can help to dissolve both the organic substrates and the inorganic base.[2][3] The optimal ratio will depend on the specific boronic acid and base used.

Q3: Which base is most effective for this reaction?

A3: Stronger inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective as they can deprotonate the carboxylic acid and facilitate the catalytic cycle.[1] Sodium carbonate (Na₂CO₃) can also be used, typically in higher amounts.

Data on Solvent and Base Choice for Aryl Iodides

The following table summarizes the effect of solvent and base on the Suzuki coupling of iodobenzene (B50100) with phenylboronic acid, which can serve as a starting point for optimizing the reaction of this compound.

Solvent Base Yield (%) Reference
EtOH/H₂O (1:1)NaOH>98[2]
EtOH/H₂O (1:1)K₂CO₃>98[2]
EtOH/H₂O (1:1)Cs₂CO₃>98[2]
DioxaneK₃PO₄59[5]
GlycerolK₃PO₄75[5]
1,2-PropanediolK₃PO₄85[5]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and K₂CO₃ (3.0 eq.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in a small amount of degassed dioxane.

  • Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples this compound with an alkene. The electron-withdrawing nature of the carboxylic acid group can influence the reactivity of the aryl iodide.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Catalyst Deactivation: "Palladium black" formation indicates catalyst precipitation and deactivation.- Use a suitable ligand to stabilize the palladium catalyst. - Lower the reaction temperature.[6] - Ensure the reaction is under an inert atmosphere.
Incorrect Base: The choice of base is crucial for regenerating the active catalyst.- Triethylamine (B128534) (Et₃N) is a common base for Heck reactions.[7] - Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.[8]
Formation of Side Products Isomerization of Alkene: The double bond in the product may isomerize.- This is often thermodynamically driven. Optimization of reaction time and temperature may help.
Reductive Heck Product: Formation of a saturated product instead of the desired alkene.- This can be influenced by the solvent, base, and temperature. Screening different conditions may be necessary.[9]
FAQs

Q1: Does the carboxylic acid group affect the Heck reaction?

A1: Yes, the electron-withdrawing nature of the carboxylic acid can make the this compound more reactive towards oxidative addition. However, the acidic proton will react with the base, so sufficient base must be used. Solubility of the resulting carboxylate salt is also a key consideration.

Q2: What are common solvents for the Heck reaction of this compound?

A2: Polar aprotic solvents like DMF, NMP, and DMA are frequently used.[9][10] The choice of solvent can influence the reaction rate and selectivity.

Q3: What is "palladium black" and how can I avoid it?

A3: "Palladium black" is finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture. It can be caused by high temperatures, absence of a stabilizing ligand, or the presence of impurities. Using a suitable phosphine (B1218219) ligand and optimizing the reaction temperature can help prevent its formation.[6]

Data on Solvent and Base Choice for the Heck Reaction of Iodobenzene and Styrene (B11656)

The following data for the reaction of iodobenzene and styrene can guide the optimization for this compound.

Solvent Base Yield (%) Reference
NMPK₂CO₃96[11]
DMFEt₃N84[7]
scH₂OKOAc55.6
WaterK₂CO₃96[12]
Experimental Protocol: Heck Reaction of this compound with Styrene

This is a general protocol and may require optimization.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.) and Pd(OAc)₂ (1-2 mol%) in DMF.

  • Add triethylamine (2.0-3.0 eq.) and styrene (1.2-1.5 eq.).

  • Degas the mixture with an inert gas.

  • Heat the reaction to 100-120 °C and monitor its progress by TLC or GC-MS.

  • After completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.[8]

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. The presence of the carboxylic acid can influence the reaction conditions.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low Yield Homocoupling of Alkyne (Glaser Coupling): The copper co-catalyst can promote the dimerization of the terminal alkyne.- Use copper-free Sonogashira conditions if homocoupling is a major issue.[13] - Ensure rigorous exclusion of oxygen.
Inhibition by Carboxylate: The carboxylate anion may coordinate to the metal centers and inhibit catalysis.- Screen different bases and solvents to find a combination that minimizes this effect.
Poor Solubility: The salt of this compound may not be soluble.- Use a co-solvent system (e.g., THF/amine, DMF/amine) to improve solubility.
Reaction Stalls Catalyst Deactivation: The palladium catalyst can be deactivated over time.- Add a stabilizing ligand like PPh₃. - Use a more robust catalyst system.
FAQs

Q1: Is a copper co-catalyst necessary for the Sonogashira coupling of this compound?

A1: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed to avoid the common side reaction of alkyne homocoupling.[13] For substrates like this compound, a copper-free approach might be advantageous.

Q2: What is the role of the amine in a Sonogashira reaction?

A2: The amine acts as both a base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[13] Common amines include triethylamine, diisopropylamine, and piperidine.

Q3: Can the carboxylic acid be directly used in a Sonogashira coupling?

A3: Yes, but the acidic proton will be deprotonated by the amine base. It is important to use a sufficient excess of the amine. Alternatively, decarbonylative Sonogashira coupling of carboxylic acids offers another pathway.[14][15]

Data on Solvent and Base Choice for the Sonogashira Coupling of Iodobenzene and Phenylacetylene (B144264)

This data can be a useful reference for reactions with this compound.

Solvent Base Copper Source Yield (%) Reference
DMFKOHCuI96[16]
Et₃NEt₃NCuI85[17]
2-MeTHFCs₂CO₃None94[18]
DioxaneCs₂CO₃None86[18]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This is a general protocol and may require optimization.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (1-2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine.

  • Add phenylacetylene (1.1-1.2 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride to remove copper salts.

  • Wash with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

IV. Visualizations

Logical Workflow for Troubleshooting a Suzuki Coupling Reaction

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_base Is the base strong enough and in sufficient excess? start->check_base check_solubility Are all components soluble in the solvent system? check_base->check_solubility Yes action_base Increase base equivalents or switch to a stronger base (e.g., K3PO4) check_base->action_base No check_degassing Was the reaction mixture thoroughly degassed? check_solubility->check_degassing Yes action_solvent Use a co-solvent (e.g., Dioxane/H2O) or add a phase-transfer catalyst check_solubility->action_solvent No check_homocoupling Is homocoupling of the boronic acid observed? check_degassing->check_homocoupling Yes action_degas Improve degassing procedure (e.g., freeze-pump-thaw) check_degassing->action_degas No end_success Reaction Optimized check_homocoupling->end_success No action_homocoupling Use a Pd(0) source and ensure rigorous degassing check_homocoupling->action_homocoupling Yes action_base->check_solubility action_solvent->check_degassing action_degas->check_homocoupling action_homocoupling->end_success

Caption: Troubleshooting workflow for a Suzuki coupling reaction.

Relationship between Reaction Components and Potential Issues in Heck Reactions

Heck_Reaction_Issues Substrate This compound Issue2 Low Solubility Substrate->Issue2 Catalyst Palladium Catalyst Issue1 Catalyst Deactivation (Pd Black) Catalyst->Issue1 Base Base (e.g., Et3N) Base->Catalyst regenerates Base->Issue2 forms salt Issue3 Side Reactions Base->Issue3 Solvent Solvent (e.g., DMF) Solvent->Issue2 Temperature Temperature Temperature->Issue1 Temperature->Issue3

Caption: Factors influencing common issues in Heck reactions.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow A 1. Combine this compound, Pd catalyst, and CuI in a Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add anhydrous solvent (e.g., THF) and amine base (e.g., Et3N). B->C D 4. Add terminal alkyne via syringe. C->D E 5. Stir at appropriate temperature and monitor reaction. D->E F 6. Aqueous workup to remove catalyst and salts. E->F G 7. Purify product by column chromatography. F->G

Caption: General experimental workflow for a Sonogashira coupling.

References

Technical Support Center: Purifying Crude 3-Iodobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive protocol and troubleshooting advice for the purification of crude 3-iodobenzoic acid via recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol details the steps for purifying crude this compound using aqueous acetone (B3395972) as the solvent system.[1] The goal is to obtain a product of high purity with well-formed crystals.

Materials:

  • Crude this compound

  • Acetone

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of acetone to the flask to dissolve the solid at room temperature.

    • Slowly add hot water to the solution until it becomes slightly cloudy. This indicates that the solution is nearing its saturation point.

    • Gently heat the mixture on a hot plate and add a small amount of acetone dropwise until the solution becomes clear again. Avoid adding a large excess of solvent.[2]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the flask to adsorb colored impurities.[3][4]

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through them. This prevents premature crystallization in the funnel.[5]

    • Quickly filter the hot solution into the preheated flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature without disturbance.[5] Slow cooling is crucial for the formation of large, pure crystals.[5][6]

    • Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (a mixture with a higher water-to-acetone ratio than the crystallization solvent) to remove any remaining soluble impurities.

    • Continue to draw air through the funnel to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. Pure this compound has a melting point of 185-187 °C.[7][8] A sharp melting point within this range indicates high purity.[5]

Quantitative Data

The table below summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₇H₅IO₂[7]
Molar Mass248.02 g/mol [7][8]
Melting Point185–187 °C[7][8]
AppearanceWhite solid[7]
Water SolubilityPractically insoluble[7]

Troubleshooting Guide and FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

Q1: No crystals are forming after the solution has cooled. What should I do?

A1: This is a common issue, often caused by using too much solvent.[6] Here are several techniques to induce crystallization:

  • Scratch the inner surface of the flask with a glass stirring rod just below the surface of the solution.[11] This can create nucleation sites for crystal growth.

  • Add a seed crystal. If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.[11]

  • Reduce the solvent volume. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[11]

  • Cool the solution further. If crystals have not formed at room temperature, place the flask in an ice bath.[12]

Q2: An oil has formed instead of crystals. How can I resolve this?

A2: This phenomenon, known as "oiling out," can occur if the solute's melting point is lower than the boiling point of the solvent, or if the solution is highly impure.[2][6] To address this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional "good" solvent (in this case, acetone) to prevent the solute from precipitating out at a temperature above its melting point.[11]

  • Allow the solution to cool very slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool together.[6]

Q3: The final product is still colored. How can I improve its purity?

A3: Colored impurities can often be removed with activated charcoal.[3][4] After dissolving the crude product in the hot solvent, add a small amount of charcoal and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot filtration. Be aware that using too much charcoal can reduce your yield as it may also adsorb some of your desired product.[11]

Q4: My final yield of pure crystals is very low. What went wrong?

A4: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.[6]

  • Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.[5]

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation.

  • Excessive washing: Washing the crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve some of the product.

Q5: How can I confirm the purity of my recrystallized this compound?

A5: The most straightforward method is to measure the melting point of your dried product. A pure compound will have a sharp melting point range that corresponds to the literature value (185-187 °C for this compound).[7][8] Impurities will typically cause the melting point to be lower and the range to be broader.[5]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the recrystallization protocol.

Recrystallization_Workflow cluster_0 A 1. Dissolution Crude this compound in minimal hot aqueous acetone B 2. Hot Filtration (if insoluble impurities are present) A->B Hot Solution C 3. Cooling & Crystallization Slow cooling followed by ice bath B->C Hot Filtrate D 4. Isolation & Drying Vacuum filtration and air drying C->D Crystal Slurry E Pure 3-Iodobenzoic Acid Crystals D->E Purified Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Temperature Control in Palladium-Catalyzed Reactions of 3-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of 3-Iodobenzoic acid. Proper temperature management is critical for ensuring high yields, minimizing side reactions, and maintaining catalyst activity.

Troubleshooting Guide

This guide addresses common temperature-related issues encountered during palladium-catalyzed reactions involving this compound.

Issue Potential Cause Recommended Actions
Low or No Product Formation Reaction temperature is too low: The activation energy for the catalytic cycle is not being met.Gradually increase the reaction temperature in 5-10 °C increments. Monitor reaction progress by TLC or LC-MS. For Suzuki couplings, a typical starting point is 80-100 °C.[1][2][3]
Catalyst decomposition: The reaction temperature is too high, leading to the formation of palladium black.Lower the reaction temperature. Ensure the reaction is under an inert atmosphere, as oxygen can accelerate catalyst decomposition at elevated temperatures.[1] Consider using a more thermally stable ligand or pre-catalyst.
Significant Side Product Formation (e.g., Homocoupling, Decarboxylation) Excessive temperature: High temperatures can promote side reactions. Homocoupling of boronic acids in Suzuki reactions is often exacerbated by heat. Decarboxylation of the benzoic acid moiety can also occur at elevated temperatures.[4]Optimize the temperature by running the reaction at the lowest temperature that provides a reasonable rate. For Sonogashira couplings, which can sometimes be run at room temperature for aryl iodides, excessive heating should be avoided if possible.[5][6]
Presence of Oxygen: Oxygen can facilitate oxidative homocoupling, especially at higher temperatures.Ensure thorough degassing of solvents and reagents before starting the reaction. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.
Reaction Stalls Before Completion Catalyst deactivation over time at elevated temperature: The catalyst may have a limited lifetime at the reaction temperature.Consider a lower reaction temperature for a longer duration. If possible, a slow addition of a reagent might help maintain a steady reaction rate and control any exotherms.
Inadequate mixing at scale-up: Poor heat transfer in larger reactors can lead to localized hot spots, causing catalyst decomposition.Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel. For larger scale reactions, consider using a reactor with better heat transfer capabilities.
Exothermic Reaction Leading to Loss of Control Rapid reagent addition: A highly exothermic reaction can lead to a rapid temperature increase if reagents are added too quickly.Add the limiting reagent slowly and monitor the internal temperature of the reaction. Use an ice bath to cool the reaction if the temperature rises too quickly. For potentially highly exothermic reactions, perform a safety assessment before scaling up.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a Suzuki coupling reaction with this compound?

A1: The optimal temperature for a Suzuki coupling of this compound typically falls between 80 °C and 120 °C.[1] However, the ideal temperature depends on the specific catalyst system (palladium precursor and ligand), base, and solvent used. It is always recommended to start with a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish.

Q2: Can the carboxylic acid group of this compound cause problems at high temperatures?

A2: Yes, at elevated temperatures, the carboxylic acid group can undergo decarboxylation, leading to the formation of iodobenzene (B50100) as a byproduct. This side reaction is dependent on the reaction conditions, including temperature, base, and catalyst. Palladium(II)-catalyzed decarboxylation has been observed to favor sterically hindered carboxylic acids.[4] Monitoring the reaction for the formation of byproducts is crucial when operating at higher temperatures.

Q3: How does temperature affect catalyst stability in these reactions?

A3: High temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black. This reduces the amount of active catalyst in the solution and can halt the reaction. The thermal stability of the catalyst is highly dependent on the supporting ligands. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can enhance the thermal stability of the palladium center.

Q4: Are there any palladium-catalyzed reactions of this compound that can be run at room temperature?

A4: Sonogashira couplings of aryl iodides can often be performed at room temperature, which can be advantageous in preventing temperature-related side reactions.[5][6] Some modern, highly active catalyst systems for Suzuki and Heck reactions may also allow for lower reaction temperatures. However, for less reactive coupling partners, heating is generally required to achieve a reasonable reaction rate.

Q5: How can I effectively control the temperature of a potentially exothermic palladium-catalyzed reaction?

A5: For potentially exothermic reactions, it is crucial to have good temperature control. This can be achieved by:

  • Slow addition of reagents: Adding one of the coupling partners portion-wise or via a syringe pump allows for better management of the heat generated.

  • Efficient stirring: Ensures even heat distribution and prevents the formation of localized hot spots.

  • Use of a cooling bath: Having an ice or water bath on standby can help to quickly cool the reaction if the temperature begins to rise uncontrollably.

  • Monitoring the internal temperature: Use a thermometer or thermocouple to monitor the internal reaction temperature, not just the temperature of the heating mantle or oil bath.

Quantitative Data Summary

The following table summarizes typical temperature ranges for various palladium-catalyzed cross-coupling reactions involving aryl iodides. Note that these are general guidelines, and optimization for this compound is recommended.

Reaction Type Typical Temperature Range (°C) Notes
Suzuki-Miyaura Coupling 80 - 120Highly dependent on catalyst, ligand, and base combination.[1][7]
Heck Coupling 80 - 140Higher temperatures are often required, especially for less reactive alkenes.[8][9]
Sonogashira Coupling Room Temperature - 100Can often be performed at milder temperatures compared to Suzuki and Heck couplings.[5][6]
Buchwald-Hartwig Amination 80 - 120Temperature depends on the nature of the amine and the catalyst system.
Carbonylation 100 - 120Often requires elevated temperatures and pressures of carbon monoxide.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids and catalyst systems.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Degassed solvent (e.g., 4:1 mixture of dioxane and water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the degassed solvent system.

  • Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and acidify with 1M HCl to a pH of ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[1][2][10]

Protocol 2: General Procedure for Heck Coupling of this compound with an Alkene

This protocol is a general guideline and may require optimization for the specific alkene and catalyst system.

Materials:

  • This compound (1.0 equiv.)

  • Alkene (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 2-3 equiv.)

  • Degassed solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and the ligand.

  • Add the degassed solvent.

  • Add the base and the alkene to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with water and acidify with 1M HCl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[8][11]

Visualizations

experimental_workflow reagents Reagents & Solvent (this compound, Coupling Partner, Base, Solvent) degassing Degassing (Inert Gas Purge) reagents->degassing 1. catalyst Catalyst Addition (Palladium Precursor & Ligand) degassing->catalyst 2. reaction Controlled Heating (Monitor Temperature) catalyst->reaction 3. workup Aqueous Work-up & Extraction reaction->workup 4. purification Purification (Chromatography/Recrystallization) workup->purification 5. product Final Product purification->product 6.

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

troubleshooting_logic start Low Reaction Yield check_temp Is Temperature Optimal? start->check_temp check_catalyst Catalyst Deactivated? check_temp->check_catalyst Optimal increase_temp Increase Temperature check_temp->increase_temp Too Low check_side_reactions Side Reactions Present? check_catalyst->check_side_reactions No decrease_temp Decrease Temperature check_catalyst->decrease_temp Yes optimize_conditions Optimize Ligand/Base/ Solvent check_side_reactions->optimize_conditions Yes improve_degassing Improve Degassing check_side_reactions->improve_degassing If Homocoupling end Improved Yield increase_temp->end decrease_temp->end optimize_conditions->end improve_degassing->end

Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed reactions.

References

effective degassing techniques for Suzuki reactions to prevent catalyst deactivation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to degassing in Suzuki-Miyaura cross-coupling reactions, with a focus on preventing catalyst deactivation and ensuring reaction efficiency.

Troubleshooting Guide

This section addresses common problems encountered during Suzuki reactions that can be attributed to inadequate degassing, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My Suzuki reaction has a low or no yield. What are the likely causes related to degassing?

A1: Low or no yield is a frequent issue, often linked to the deactivation of the palladium catalyst.[1] The primary culprit is often dissolved oxygen in the reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine (B1218219) ligands, which are essential for catalyst stability and activity.[3]

Troubleshooting Steps:

  • Verify Degassing Procedure: Ensure your chosen degassing method (see Experimental Protocols below) has been performed correctly and thoroughly. For sparging, ensure the gas flow is sufficient and the duration is adequate. For freeze-pump-thaw, completing at least three cycles is crucial.[4][5]

  • Check Reagent and Solvent Quality: Use high-purity, anhydrous solvents if the protocol requires it. Ensure your boronic acids are fresh, as they can degrade over time.[3]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration to prevent atmospheric oxygen from re-entering the system.[1]

Q2: My reaction mixture turned black, and a precipitate formed. What is this, and how can I prevent it?

A2: The black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium particles.[3] This is a strong indicator of catalyst decomposition. The formation of palladium black is often triggered by the presence of oxygen, which can destabilize the catalyst complex.[2]

Troubleshooting Steps:

  • Improve Degassing: This is the most critical step. Rigorous removal of dissolved oxygen before the reaction begins is essential to prevent the initial decomposition of the catalyst.[2]

  • Ligand-to-Palladium Ratio: An insufficient amount of phosphine ligand can leave the palladium center exposed and prone to aggregation. Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.

  • Reaction Temperature: Excessive heat can accelerate catalyst decomposition. If you observe palladium black formation, consider running the reaction at a lower temperature for a longer period.

Q3: I'm observing significant homocoupling of my boronic acid. How is this related to degassing?

A3: Homocoupling of boronic acids to form biaryl side products is a common side reaction in Suzuki couplings. This process can be facilitated by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[6]

Troubleshooting Steps:

  • Rigorous Degassing: Minimizing the oxygen content in the reaction mixture is the most effective way to suppress boronic acid homocoupling.[7]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. This reduction process can sometimes involve the boronic acid and lead to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ can help mitigate this issue.

  • Control Stoichiometry: Using a large excess of the boronic acid can sometimes increase the rate of homocoupling. Try using a smaller excess (e.g., 1.1-1.2 equivalents).[1]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of degassing in a Suzuki reaction?

A1: The primary purpose of degassing is to remove dissolved oxygen from the reaction solvent and mixture. The active catalyst in a Suzuki reaction is a Pd(0) species, which is highly sensitive to oxidation. Oxygen can react with the Pd(0) catalyst, converting it to an inactive Pd(II) state, thereby halting the catalytic cycle. Additionally, many phosphine ligands used to stabilize the palladium catalyst are also prone to oxidation, which inhibits their ability to coordinate with the metal center.[2]

Q2: Which degassing method is more effective: inert gas sparging or freeze-pump-thaw?

A2: Both methods are effective at removing dissolved oxygen, but freeze-pump-thaw is generally considered more rigorous and effective for achieving very low oxygen levels.[8][9] Sparging is often sufficient for many routine Suzuki reactions and is technically simpler and faster to perform.[10] The choice of method can depend on the sensitivity of the specific catalytic system and the scale of the reaction. For highly oxygen-sensitive systems or when working on a small scale with volatile solvents, freeze-pump-thaw is the preferred method as it minimizes solvent loss.[10]

Q3: Can I degas my solvents in advance and store them?

A3: Yes, you can degas solvents and store them under an inert atmosphere in a sealed container, such as a Schlenk flask. Degassed solvents can typically be stored for 1-2 days without a significant re-absorption of atmospheric gases.[8] However, for highly sensitive reactions, it is best practice to degas the solvent immediately before use.

Q4: Are there alternatives to physical degassing methods?

A4: Yes, the use of oxygen scavengers is an alternative approach. These are chemical substances that react with and consume dissolved oxygen. While commonly used in other applications like food packaging and single-molecule fluorescence experiments, their use in Suzuki reactions is less documented in standard laboratory protocols.[11][12] However, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress side reactions caused by residual Pd(II) and dissolved oxygen.[13]

Data on Degassing Effectiveness

While specific quantitative data for Suzuki reactions is dispersed in the literature, the following table summarizes the general effectiveness of common degassing techniques based on studies of oxygen removal from organic solvents. The efficiency can be influenced by factors such as solvent viscosity, temperature, and the specific experimental setup.

Degassing MethodTypical DurationRelative EffectivenessKey AdvantagesKey Disadvantages
Inert Gas Sparging 15-30 minutesGoodFast, technically simple, suitable for larger volumes.Can lead to solvent loss, may not be sufficient for highly sensitive reactions.[5][10]
Freeze-Pump-Thaw 30-60 minutes (for 3 cycles)ExcellentHighly effective at removing dissolved gases, minimal solvent loss.[5][8]More time-consuming, requires specialized glassware (Schlenk flask) and a vacuum line.[4]
Sonication under Vacuum 5-10 minutes (multiple cycles)ModerateFast for small volumes.Less effective than sparging or freeze-pump-thaw, can be difficult to reproduce consistently.[8]

Experimental Protocols

Protocol 1: Degassing by Inert Gas Sparging

This method is suitable for many standard Suzuki reactions and is relatively quick to perform.

Materials:

  • Reaction flask with a sidearm (e.g., a two-neck round-bottom flask)

  • Septa

  • Inert gas source (Argon or Nitrogen) with a regulator

  • Long needle or glass pipette

  • Vent needle

Procedure:

  • Assemble the reaction flask containing the solvent, aryl halide, boronic acid, and base.

  • Seal the flask with septa.

  • Insert a long needle or glass pipette connected to the inert gas line through the septum, ensuring the tip is submerged below the liquid surface.

  • Insert a short vent needle in another septum to allow for the displaced gas to exit.

  • Begin a gentle but steady flow of the inert gas through the solution. You should observe bubbling.

  • Continue sparging for 15-30 minutes. For larger volumes, a longer duration may be necessary.

  • After the desired time, raise the gas delivery needle above the liquid surface to maintain a positive inert atmosphere in the flask.

  • Remove the vent needle.

  • The palladium catalyst and ligand can now be added under a positive flow of the inert gas.

Protocol 2: Degassing by Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases and is recommended for highly oxygen-sensitive reactions.

Materials:

  • Schlenk flask

  • High-vacuum line with a cold trap (e.g., liquid nitrogen)

  • Dewar flasks

  • Cooling bath (e.g., liquid nitrogen or a dry ice/acetone slurry)

  • Water bath at room temperature

Procedure:

  • Add the solvent and reagents (excluding the catalyst and ligand) to a Schlenk flask. The flask should not be more than half full.[14]

  • Freeze: Close the stopcock on the Schlenk flask and immerse the flask in the cooling bath (e.g., liquid nitrogen) until the contents are completely frozen solid.

  • Pump: Attach the flask to the high-vacuum line and open the stopcock. Evacuate the headspace for 5-10 minutes while keeping the flask in the cooling bath.

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the cooling bath. Allow the contents to thaw completely in a room temperature water bath. You will likely see bubbles evolving from the liquid as the dissolved gases escape into the evacuated headspace.[14]

  • Repeat the freeze-pump-thaw cycle (steps 2-4) at least two more times for a total of three cycles. After the third cycle, you should observe minimal to no bubbling during the thaw step.[4]

  • After the final thaw, backfill the Schlenk flask with an inert gas (argon or nitrogen).

  • The degassed reaction mixture is now ready for the addition of the catalyst and ligand under a positive inert atmosphere.

Visualizing Workflows and Troubleshooting

Experimental Workflow for Degassing Techniques

Degassing_Workflow cluster_sparging Inert Gas Sparging cluster_fpt Freeze-Pump-Thaw sparge_start Assemble Reagents (excluding catalyst) sparge_gas Submerge Needle and Start Gas Flow sparge_start->sparge_gas sparge_vent Vent System sparge_gas->sparge_vent sparge_time Sparge for 15-30 min sparge_vent->sparge_time sparge_inert Raise Needle, Maintain Inert Atmosphere sparge_time->sparge_inert sparge_add Add Catalyst/ Ligand sparge_inert->sparge_add fpt_start Assemble Reagents (excluding catalyst) in Schlenk Flask fpt_freeze Freeze (e.g., Liquid N2) fpt_start->fpt_freeze fpt_pump Pump (High Vacuum) fpt_freeze->fpt_pump fpt_thaw Thaw (Room Temp) fpt_pump->fpt_thaw fpt_cycle Repeat Cycle (2 more times) fpt_thaw->fpt_cycle fpt_cycle->fpt_freeze fpt_backfill Backfill with Inert Gas fpt_cycle->fpt_backfill After 3 cycles fpt_add Add Catalyst/ Ligand fpt_backfill->fpt_add

Caption: Workflow for Inert Gas Sparging and Freeze-Pump-Thaw Degassing.

Troubleshooting Logic for Low Yield in Suzuki Reactions

Troubleshooting_Low_Yield start Low Yield Observed check_degassing Was Degassing Performed Rigorously? start->check_degassing palladium_black Is Palladium Black Present? check_degassing->palladium_black Yes other_issues Investigate Other Issues: - Reagent Purity - Base Strength - Solvent Choice check_degassing->other_issues No homocoupling Significant Boronic Acid Homocoupling? palladium_black->homocoupling No improve_degassing Action: Improve Degassing Technique (e.g., more FPT cycles or longer sparging) palladium_black->improve_degassing Yes homocoupling->improve_degassing Yes use_pd0 Action: Use a Pd(0) Precatalyst homocoupling->use_pd0 Yes homocoupling->other_issues No check_ligand Action: Check Ligand:Pd Ratio and Ligand Stability improve_degassing->check_ligand check_temp Action: Lower Reaction Temperature improve_degassing->check_temp

References

challenges in the synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Phenylbenzoic Acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for the synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for synthesizing 3-phenylbenzoic acid from this compound? The synthesis is a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling.[1] It involves the reaction of an organoborane (phenylboronic acid) with an organohalide (this compound) to form a new carbon-carbon bond.[1]

Q2: Why is a palladium catalyst essential for this reaction? The palladium catalyst is central to the reaction, facilitating the three key steps of the catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound.[1][2]

  • Transmetalation: A phenyl group is transferred from the boronic acid to the palladium complex.[1][2]

  • Reductive Elimination: The final product, 3-phenylbenzoic acid, is formed, regenerating the Pd(0) catalyst for the next cycle.[1][2]

Q3: What is the function of the base (e.g., NaOH, K₂CO₃, Cs₂CO₃) in the Suzuki coupling? The base is crucial for the transmetalation step.[1] It activates the organoboronic acid, forming a more nucleophilic borate (B1201080) species that can efficiently transfer its organic group to the palladium center.[1] The choice and strength of the base can significantly impact reaction efficiency.[3]

Q4: What are the most common side reactions that can lower the yield? Several competing reactions can reduce the yield of the desired product:

  • Protodeboronation: This is the cleavage of the carbon-boron bond in phenylboronic acid, where the boron group is replaced by a hydrogen atom. This can be promoted by harsh basic conditions or prolonged reaction times.[4]

  • Homocoupling: The boronic acid reacts with itself to form biphenyl. This can be more prevalent if oxygen is present in the reaction vessel.[3][5]

  • Dehalogenation: The starting material, this compound, can lose its iodine atom, which is then replaced by a hydrogen atom, forming benzoic acid.[6]

Q5: Is it necessary to perform the reaction under an inert atmosphere? Yes, using an inert atmosphere (nitrogen or argon) is highly recommended.[3][7] Oxygen can deactivate the palladium catalyst through oxidation and can also promote the undesirable homocoupling of the boronic acid.[3][8] Rigorously degassing the solvent and reagents is a critical step for achieving high yields.[3]

Troubleshooting Guide

Problem: My reaction yield is very low or I'm getting no product.

Question/Possible Cause Suggested Solution
Are your reagents of sufficient quality? Boronic Acid: Phenylboronic acid can degrade over time, especially if exposed to air and moisture, leading to protodeboronation.[4] Consider using a fresh batch or a more stable derivative like a pinacol (B44631) ester.[4] Catalyst: Palladium catalysts, particularly Pd(II) sources, can degrade.[4] Using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) can ensure a sufficient concentration of the active Pd(0) species.[4][8]
Is your catalyst being deactivated? The palladium catalyst can be poisoned by oxygen.[3] Ensure your flask is flame-dried, and all solvents and solutions are thoroughly degassed by bubbling with nitrogen or argon before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[3]
Are the reaction conditions optimal? Base: The base may be too weak or poorly soluble. For challenging couplings, stronger or more soluble bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[3] Solvent: The solvent system must solubilize the reagents. A mixture of a polar aprotic solvent like dioxane or THF with water is a common starting point, as water helps dissolve the inorganic base.[3] Temperature: The reaction may require more thermal energy. If running at 80 °C, consider increasing the temperature to 90-100 °C, while monitoring for potential decomposition.[3][9]

Problem: My TLC plate shows multiple spots and the product is difficult to purify.

Question/Possible Cause Suggested Solution
Is homocoupling of the boronic acid occurring? This side reaction produces biphenyl, which can be difficult to separate from the desired product. Minimize this by ensuring strictly anaerobic (oxygen-free) conditions.[3] In some cases, slow addition of the boronic acid to the reaction mixture can also reduce its rate of homocoupling.[3]
Is protodeboronation or dehalogenation a major issue? The formation of benzoic acid (from either protodeboronation of phenylboronic acid or dehalogenation of this compound) can complicate purification. To minimize protodeboronation, use milder bases (e.g., K₃PO₄, KF) and avoid excessively long reaction times or high temperatures.[4]
How can I effectively purify the final product? Purification often involves an acid-base extraction.[10] After the reaction, the mixture can be acidified, causing the 3-phenylbenzoic acid to precipitate.[7] The crude product can then be dissolved in an organic solvent like tert-butyl methyl ether or ethyl acetate, washed with water/brine, and dried.[7] If impurities persist, recrystallization or column chromatography may be necessary.[11]

Data Presentation: Reaction Condition Comparison

The following table summarizes typical conditions for Suzuki couplings, including a specific protocol for this synthesis. Yields can vary based on substrate scope and precise conditions.

ParameterCondition A (Specific Protocol)General Alternative 1General Alternative 2
Aryl Halide This compoundAryl Iodide / BromideAryl Bromide / Triflate
Boronic Species Phenylboronic AcidArylboronic AcidArylboronic Acid Pinacol Ester
Catalyst Palladium(II) Chloride (PdCl₂)Pd(PPh₃)₄Pd(dppf)Cl₂ or SPhos-G3
Base Sodium Hydroxide (B78521) (NaOH)Potassium Carbonate (K₂CO₃)Potassium Phosphate (K₃PO₄)
Solvent WaterDioxane / Water (4:1)THF / Water (5:1)
Temperature Room Temperature80 - 100 °C[3]75 - 90 °C[9]
Typical Yield ~89%[7]VariableVariable

Detailed Experimental Protocol

This protocol is adapted from a known literature procedure for the synthesis of 3-phenylbenzoic acid.[7]

Equipment:

  • 50 mL two-neck, round-bottom flask

  • Magnetic stir bar and stir plate

  • Inert gas (Nitrogen or Argon) inlet and bubble counter

  • Standard laboratory glassware (separatory funnel, beakers, filtration apparatus)

Reagents:

  • This compound (496 mg, 2.00 mmol)

  • Phenylboronic acid (268 mg, 2.20 mmol)

  • Palladium(II) chloride (PdCl₂) (3.54 mg, 0.020 mmol)

  • Sodium hydroxide (NaOH) (320 mg, 8.00 mmol)

  • Deionized Water (8 mL for reaction, ~100 mL for workup)

  • Concentrated Hydrochloric Acid (HCl)

  • Tert-butyl methyl ether (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble the two-neck flask with a magnetic stir bar and connect it to an inert gas line with a bubble counter. Purge the flask with nitrogen for 5-10 minutes.

  • Base Solution: In the reaction flask, dissolve 320 mg of sodium hydroxide in 8 mL of water.

  • Addition of Reactants: While stirring under a nitrogen atmosphere, add 496 mg of this compound to the NaOH solution. Follow this with the addition of 268 mg of phenylboronic acid and 3.54 mg of palladium(II) chloride.

  • Reaction: Continue stirring the mixture vigorously at room temperature. The reaction is typically complete in under an hour. Monitor progress by TLC if desired.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a glass frit or folded filter paper to remove any solids.

  • Workup - Precipitation: Dilute the filtrate with approximately 100 mL of water. Carefully acidify the solution by adding a few drops of concentrated HCl until a solid precipitate forms and the pH is acidic.

  • Workup - Extraction: Filter the precipitated solid. Dissolve the solid in about 30 mL of tert-butyl methyl ether. Transfer the ether solution to a separatory funnel, wash it with water, and then dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the sodium sulfate. Evaporate the solvent using a rotary evaporator to obtain the crystalline 3-phenylbenzoic acid. The expected yield is approximately 353 mg (89%).

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product prep 1. Prepare Reactants & Setup (Flask, Stir Bar, N2 Atmosphere) mix 2. Mix Reagents in Solvent (this compound, Phenylboronic Acid, PdCl2, NaOH in Water) prep->mix react 3. Stir at Room Temperature (Under N2 Atmosphere) mix->react filter1 4. Filter Reaction Mixture react->filter1 acidify 5. Acidify with HCl (Precipitates Product) filter1->acidify extract 6. Extract into Organic Solvent (e.g., tert-Butyl Methyl Ether) acidify->extract dry 7. Wash, Dry & Evaporate extract->dry product 8. Isolate 3-Phenylbenzoic Acid dry->product

Caption: Experimental workflow for the synthesis of 3-phenylbenzoic acid.

G start Low Yield Observed q_catalyst Catalyst Issues? start->q_catalyst q_conditions Suboptimal Conditions? start->q_conditions q_reagents Reagent Purity? start->q_reagents a_catalyst Action: - Switch to a more active precatalyst. - Ensure rigorous degassing (N2/Ar). - Check for catalyst poisons. q_catalyst->a_catalyst Yes a_conditions Action: - Increase temperature. - Screen different bases (K3PO4, Cs2CO3). - Vary solvent system (e.g., Dioxane/H2O). q_conditions->a_conditions Yes a_reagents Action: - Use fresh boronic acid. - Check purity of aryl halide. - Use anhydrous solvents if needed. q_reagents->a_reagents Yes

Caption: A logical workflow for troubleshooting low yields in the coupling reaction.

References

Validation & Comparative

A Comparative Analysis of 3-Iodobenzoic Acid and 3-Bromobenzoic Acid Reactivity in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical factor influencing the success of this reaction is the choice of the aryl halide. This guide provides an objective comparison of the reactivity of 3-iodobenzoic acid and 3-bromobenzoic acid in Suzuki coupling, supported by experimental data, to aid in the selection of the optimal starting material for synthetic campaigns.

Executive Summary

In palladium-catalyzed Suzuki coupling reactions, the reactivity of the aryl halide is paramount. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, where the weaker C-I bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle. Consequently, This compound is significantly more reactive than 3-bromobenzoic acid in Suzuki coupling reactions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or higher yields.

Quantitative Reactivity Comparison

Aryl HalideCatalyst Loading (mol%)Reaction TimeConversion (%)
4-Iodobenzoic Acid4 x 10⁻³10 minHigh Conversion
4-Bromobenzoic Acid1.3 x 10⁻²10 min>95

Data adapted from a study on ligand-free palladium-catalyzed Suzuki reactions of 4-halobenzoic acids with phenylboronic acid.

As the data indicates, a significantly lower catalyst loading was required for 4-iodobenzoic acid to achieve high conversion in the same reaction time as 4-bromobenzoic acid, underscoring the superior reactivity of the aryl iodide.

Furthermore, a specific protocol for the Suzuki coupling of 3-bromobenzoic acid with phenylboronic acid reports a high yield, but under conditions that are generally more forcing than what would be anticipated for the corresponding iodo-substituted analog.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
3-Bromobenzoic AcidPhenylboronic Acid[PdCl₂(NH₂CH₂COOH)₂]Water, K₂CO₃, Room Temperature, 1.5h95

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of 3-bromobenzoic acid and a general protocol adaptable for the more reactive this compound.

Protocol 1: Suzuki Coupling of 3-Bromobenzoic Acid

This protocol details the successful coupling of 3-bromobenzoic acid with phenylboronic acid.

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

Procedure:

  • In a round-bottomed flask, a mixture of 3-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and K₂CO₃ (3.0 mmol) in distilled water (5.0 mL) was prepared.

  • The reaction mixture was stirred at room temperature under air for 1.5 hours.

  • Upon completion, the resulting precipitate was filtered and washed with distilled water to isolate the product.

Protocol 2: General Suzuki Coupling of this compound (Adaptable)

Given the higher reactivity of this compound, milder conditions are generally sufficient. This protocol is a general starting point and can be optimized.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.5-2 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water, DMF, THF, toluene)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2-3 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Mechanistic Insight: The Suzuki Coupling Catalytic Cycle

The enhanced reactivity of this compound over 3-bromobenzoic acid is rooted in the initial and often rate-determining step of the Suzuki coupling catalytic cycle: oxidative addition . The weaker carbon-iodine bond requires less energy to break, facilitating the insertion of the palladium(0) catalyst to form the palladium(II) intermediate.

Suzuki_Coupling pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-X pdiix Ar-Pd(II)L₂-X oa->pdiix tm Transmetalation pdiix->tm + Ar'-B(OR)₂ pdiir Ar-Pd(II)L₂-Ar' tm->pdiir re Reductive Elimination pdiir->re re->pd0 product Ar-Ar' re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 3-bromobenzoic acid for Suzuki coupling is clear from a reactivity standpoint. This compound is the more reactive substrate , allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times. While 3-bromobenzoic acid is a viable and often more cost-effective alternative, its use may necessitate more forcing conditions to achieve high yields. The selection of the aryl halide should therefore be a strategic decision based on the desired reaction efficiency, cost considerations, and the sensitivity of other functional groups within the molecule.

A Comparative Guide to the Structural Elucidation of 3-Iodobenzoic Acid Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. This guide provides a comprehensive comparison of ¹H and ¹³C NMR data for 3-iodobenzoic acid and its derivatives, supported by detailed experimental protocols and visualizations to aid in the structural elucidation process.

Comparison of NMR Spectral Data

The chemical shifts (δ) and coupling constants (J) in NMR spectra are highly sensitive to the electronic environment of the nuclei, which is influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the ¹H and ¹³C NMR data for this compound and a selection of its derivatives, as well as isomeric iodobenzoic acids for comparison.

Table 1: ¹H NMR Data for this compound and Its Derivatives (in DMSO-d₆)

CompoundH-2 (δ, ppm, multiplicity, J Hz)H-4 (δ, ppm, multiplicity, J Hz)H-5 (δ, ppm, multiplicity, J Hz)H-6 (δ, ppm, multiplicity, J Hz)Other Signals (δ, ppm)
This compound8.26 (t, J=1.6)8.01 (dt, J=7.8, 1.3)7.33 (t, J=7.8)7.97 (dt, J=7.8, 1.3)13.3 (br s, COOH)[1]
Methyl 3-Iodobenzoate8.35 (t, J=1.7)8.05 (dt, J=7.8, 1.3)7.35 (t, J=7.8)8.00 (dt, J=7.8, 1.3)3.88 (s, OCH₃)
3-Iodobenzamide8.28 (t, J=1.7)7.95 (dt, J=7.7, 1.3)7.30 (t, J=7.7)7.88 (dt, J=7.7, 1.3)8.10 (br s, NH), 7.55 (br s, NH)
3-Amino-5-iodobenzoic Acid7.15 (t, J=1.8)7.09-7.04 (m)-7.09-7.04 (m)12.45 (s, COOH), 5.29 (s, NH₂)[2]
3-Iodo-4-methylbenzoic Acid8.32 (d, J=1.5)-7.43 (d, J=8.0)7.85 (dd, J=8.0, 1.5)13.2 (br s, COOH), 2.40 (s, CH₃)
3-Iodo-5-nitrobenzoic Acid8.85 (t, J=1.6)8.75 (dd, J=8.0, 1.6)-8.65 (dd, J=8.0, 1.6)14.0 (br s, COOH)

Table 2: ¹³C NMR Data for this compound and Its Derivatives (in DMSO-d₆)

CompoundC-1 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Other Signals (δ, ppm)
This compound132.5137.894.5139.3130.5130.9166.5 (C=O)
Methyl 3-Iodobenzoate131.5137.594.4138.9130.3129.8165.0 (C=O), 52.5 (OCH₃)
3-Iodobenzamide134.8136.594.6138.0129.9127.1166.8 (C=O)
3-Amino-5-iodobenzoic Acid131.7117.1149.2118.494.0129.3168.3 (C=O)[2]
3-Iodo-4-methylbenzoic Acid131.0141.599.5142.8131.2128.0166.7 (C=O), 23.5 (CH₃)
3-Iodo-5-nitrobenzoic Acid134.0142.093.0148.5124.0125.0164.8 (C=O)

Table 3: Comparison of ¹H and ¹³C NMR Data for Isomeric Iodobenzoic Acids (in DMSO-d₆)

CompoundAromatic Protons (δ, ppm)Aromatic Carbons (δ, ppm)C-I (δ, ppm)C=O (δ, ppm)
2-Iodobenzoic Acid7.95 (dd), 7.48 (td), 7.20 (td), 7.90 (dd)140.9, 133.0, 131.3, 128.3, 134.594.0168.2
This compound8.26 (t), 8.01 (dt), 7.33 (t), 7.97 (dt)137.8, 94.5, 139.3, 130.5, 130.9, 132.594.5166.5
4-Iodobenzoic Acid7.85 (d), 7.75 (d)137.5, 131.2, 98.5, 130.898.5166.9

Experimental Protocols

A systematic approach combining one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the complete structural elucidation of this compound derivatives.

Sample Preparation
  • Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Use 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often suitable for benzoic acids due to their solubility and the ability to observe the acidic proton.

  • Filtration: Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.

1D NMR Spectroscopy
  • ¹H NMR: This is the initial and most informative experiment.

    • Acquisition: Acquire a standard ¹H spectrum to observe the chemical shifts, integration (proton count), and multiplicity (splitting patterns) of the signals.

    • Key Information: Provides details on the number of different proton environments and their neighboring protons.

  • ¹³C NMR: This experiment provides information about the carbon skeleton.

    • Acquisition: A proton-decoupled ¹³C spectrum is typically acquired to give single lines for each unique carbon atom.

    • Key Information: Reveals the number of different carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Acquisition: DEPT-135 and DEPT-90 experiments are commonly used.

    • Key Information: Helps to distinguish between CH, CH₂, and CH₃ groups. Quaternary carbons are absent in DEPT spectra.

2D NMR Spectroscopy

For more complex derivatives, 2D NMR techniques are essential for unambiguous assignments.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • Interpretation: Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically over two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

    • Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-4 bonds) proton-carbon (¹H-¹³C) correlations.

    • Interpretation: Cross-peaks connect protons to carbon atoms over multiple bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.

Visualizing Methodologies and Relationships

The following diagrams illustrate the logical workflow for structural elucidation and the influence of substituents on the NMR spectra of this compound derivatives.

experimental_workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Structural Information H1_NMR ¹H NMR Proton_Info Proton Environments (& Multiplicity) H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Framework Carbon Skeleton C13_NMR->Carbon_Framework DEPT DEPT CH_Types CH, CH₂, CH₃ ID DEPT->CH_Types COSY COSY H_H_Connectivity ¹H-¹H Connectivity (Spin Systems) COSY->H_H_Connectivity HSQC HSQC C_H_Direct Direct ¹H-¹³C Attachment HSQC->C_H_Direct HMBC HMBC C_H_Long_Range Long-Range ¹H-¹³C Connectivity HMBC->C_H_Long_Range Proton_Info->COSY H_H_Connectivity->HSQC Final_Structure Final Structure H_H_Connectivity->Final_Structure C_H_Direct->HMBC C_H_Direct->Final_Structure C_H_Long_Range->Final_Structure substituent_effects substituent Substituent (R) at C-5 edg Electron Donating (e.g., -NH₂, -OH) substituent->edg is ewg Electron Withdrawing (e.g., -NO₂) substituent->ewg is benzoic_acid H H H I H COOH upfield Upfield Shift (Lower δ) Increased Shielding edg->upfield causes downfield Downfield Shift (Higher δ) Decreased Shielding ewg->downfield causes upfield->benzoic_acid:f3 on ortho proton (H-4) upfield->benzoic_acid:f5 on para proton (H-6) downfield->benzoic_acid:f3 on ortho proton (H-4) downfield->benzoic_acid:f5 on para proton (H-6)

References

A Comparative Guide to the GC-MS Analysis of Silylated 3-Iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of halogenated organic compounds is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis of silylated 3-iodobenzoic acid with High-Performance Liquid Chromatography (HPLC) as a viable alternative. The information presented herein is supported by experimental data from analogous compounds to facilitate informed decisions on method selection.

Introduction to Analytical Approaches

This compound, a halogenated aromatic carboxylic acid, presents analytical challenges due to its relatively low volatility and potential for thermal degradation. To overcome these challenges, derivatization is often employed for GC-MS analysis, with silylation being a common and effective technique. Silylation involves the replacement of the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and thermally stable.[1] This guide will delve into the specifics of this GC-MS method and compare it with a direct HPLC approach.

Performance Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. Below is a comparative summary of the expected performance of each method, based on data from similar analytes.

ParameterGC-MS of Silylated this compound (Projected)HPLC-UV of this compound (Based on Benzoic Acid)[2][3][4]
Linearity (r²) > 0.990.9998
Limit of Detection (LOD) Lower (ng/mL to pg/mL range)0.42 µg/mL
Limit of Quantitation (LOQ) Lower (ng/mL to pg/mL range)1.14 µg/mL
Accuracy (% Recovery) 95 - 105%85.61 - 102.04%
Precision (%RSD) < 10%1.84%
Sample Preparation Multi-step (derivatization required)Simple dissolution and filtration
Analysis Time Longer due to sample preparationShorter per sample
Specificity High (mass spectral data)Moderate (retention time and UV spectrum)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques.

GC-MS Analysis of Silylated this compound

This protocol is based on established methods for the silylation and GC-MS analysis of carboxylic acids.

1. Silylation of this compound:

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Acetonitrile (B52724) (anhydrous).

  • Procedure:

    • Accurately weigh 1 mg of this compound into a 2 mL reaction vial.

    • Add 100 µL of anhydrous acetonitrile to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Expected Results: The trimethylsilyl derivative of this compound (C10H13IO2Si, MW: 320.1990) is expected to elute from the GC column.[6] The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification and quantification.

HPLC-UV Analysis of this compound

This protocol is adapted from a validated method for the analysis of benzoic acid.[2][4]

1. Sample Preparation:

  • Solvent: Mobile phase (see below).

  • Procedure:

    • Accurately weigh a suitable amount of the sample containing this compound.

    • Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of 0.05 M ammonium (B1175870) acetate (B1210297) (pH 4.4) and methanol (B129727) (60:40, v/v).[2][4]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection Wavelength: 234 nm.[2][4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizing the Workflow and Comparison

To better illustrate the processes and their relationships, the following diagrams are provided.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Acetonitrile Sample->Dissolution Derivatization Add BSTFA + 1% TMCS Dissolution->Derivatization Heating Heat at 70°C Derivatization->Heating Injection Inject into GC-MS Heating->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Identification (Mass Spectrum) Detection->Identification Quantification Quantification Detection->Quantification

Experimental workflow for GC-MS analysis of silylated this compound.

Method_Comparison cluster_gcms GC-MS of Silylated Derivative cluster_hplc HPLC-UV GCMS_Adv Advantages: - High Specificity - Lower Detection Limits GCMS_Disadv Disadvantages: - Multi-step Sample Prep - Longer Analysis Time HPLC_Adv Advantages: - Simple Sample Prep - Faster Throughput HPLC_Disadv Disadvantages: - Lower Specificity - Higher Detection Limits Analyte This compound Analyte->GCMS_Adv Derivatization Analyte->HPLC_Adv Direct Analysis

Comparison of GC-MS and HPLC for this compound analysis.

Conclusion

Both GC-MS with silylation and HPLC-UV are suitable techniques for the analysis of this compound, each with its own set of advantages and disadvantages. The GC-MS method, although requiring a derivatization step, offers superior specificity and lower detection limits, making it ideal for complex matrices or when trace-level quantification is necessary. Conversely, the HPLC-UV method provides a simpler, faster, and more direct analysis, which is advantageous for routine quality control and higher concentration samples where high throughput is a priority. The selection of the optimal method should be based on the specific requirements of the analytical task at hand.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling with Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of aryl iodides is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional efficiency and functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction outcomes, including yield, turnover number (TON), and turnover frequency (TOF). This guide provides a comparative overview of various palladium catalysts for several key cross-coupling reactions with aryl iodides, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is intimately linked to the nature of its ligand sphere, which influences the rates of the elementary steps in the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination.[1][2][3][4] Aryl iodides are generally highly reactive electrophiles in these reactions due to the relatively weak C-I bond, which facilitates the initial oxidative addition step.[3]

Below, we present a comparative summary of the performance of various palladium catalysts in four major cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with challenging substrates.[5]

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄Arylboronic acidK₂CO₃Toluene/Ethanol/Water80-10012-24Good to Excellent--
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Toluene/Water10012-24High--
[Pd(dppf)Cl₂]Arylboronic acidK₂CO₃Dioxane/Water8012~95--
Allyl-based precatalyst / XPhosPhenylboronic acidK₃PO₄MeOH/THFRT-~80--
In-situ from Pd(OAc)₂ / XPhos (1.2:1)Phenylboronic acidK₃PO₄MeOH/THFRT-84--

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is compiled from multiple sources and reaction conditions may vary.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl iodides.[7]

Catalyst SystemAmineBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd₂(dba)₃ / BINAPPrimary/Secondary AmineNaOtBuToluene100-11018-24High--
Pd(OAc)₂ / RuPhosSecondary AmineNaOtBuTHFRT-100-High--
(DPPF)PdCl₂Various AminesNaOtBuToluene100-High--
Pd/CM-phosArylamines, Aliphatic aminesK₂CO₃t-BuOH120-Good to Excellent--
Pd₂(dba)₃ / L1 (ylide-phosphine)Various AminesKOtBuTolueneRT1High--

Data is compiled from multiple sources and reaction conditions may vary.[8][9]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[10]

Catalyst SystemAlkyneBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
PdCl₂(PPh₃)₂ / CuITerminal AlkyneEt₃NTHFRT-808-16High--
Pd/C (copper-free)Terminal AlkyneVariousVarious--Good to Excellent--
Pd-NHC-MIL-101(Cr) (copper-free)PhenylacetyleneK₂CO₃DMF110-Excellent--
Pd-LHMS-3 (copper-free)PhenylacetyleneHexamineWater--Excellent--
Agarose-Pd/CuNPsPhenylacetyleneDABCODMART->95--

Data is compiled from multiple sources and reaction conditions may vary.[11][12]

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The regioselectivity and stereoselectivity of the reaction are influenced by the choice of catalyst and reaction conditions.[1]

Catalyst SystemAlkeneBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂StyreneEt₃NDMF100-High--
Pd(P(t-Bu)₃)₂VariousVariousTPGS-750-M/WaterRT-High--
Pd(quinoline-8-carboxylate)₂VariousK₂CO₃DMF12012HighHigh-
Di-1-adamantyl-n-butylphosphine / Pd(dba)₂VariousVariousVarious--High--
Pd-118 (PdCl₂(dtbpf))8-vinyl-2'-deoxyadenosineVariousVarious--High--

Data is compiled from multiple sources and reaction conditions may vary.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below is a generalized procedure that can be adapted for the specific reaction type and catalyst system.

General Procedure for Palladium-Catalyzed Cross-Coupling of an Aryl Iodide
  • Reaction Setup : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the appropriate ligand under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition : Add the aryl iodide, the coupling partner (e.g., boronic acid, amine, alkyne, or alkene), and the base (e.g., K₂CO₃, NaOtBu, Et₃N).

  • Solvent Addition : Add the anhydrous and degassed solvent via syringe.

  • Reaction Execution : Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or an appropriate aqueous solution.

  • Extraction : Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification : Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

  • Characterization : Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and other relevant analytical techniques.

Mandatory Visualizations

Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction

The following diagram illustrates the fundamental steps involved in a typical palladium-catalyzed cross-coupling reaction between an aryl iodide (Ar-I) and a nucleophilic coupling partner (R-M).

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate Ar-Pd(II)(I)L_n OxAdd->PdII_intermediate OxAdd->PdII_intermediate Ar-I Transmetalation Transmetalation (or equivalent step) PdII_intermediate->Transmetalation PdII_coupled Ar-Pd(II)(R)L_n Transmetalation->PdII_coupled Transmetalation->PdII_coupled R-M RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product dummy1 dummy2 dummy3

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

The following diagram outlines the typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.

G A Reagent Preparation (Substrates, Catalyst, Ligand, Base, Solvent) B Reaction Setup (Inert Atmosphere, Dry Glassware) A->B C Reagent Assembly B->C D Reaction (Heating & Stirring) C->D E Monitoring (TLC, GC-MS, LC-MS) D->E F Work-up & Extraction E->F Reaction Complete G Purification (Column Chromatography, etc.) F->G H Product Characterization (NMR, MS, etc.) G->H

Caption: A typical experimental workflow for cross-coupling reactions.

References

Validating the Purity of Synthesized 3-Iodobenzoic Acid via Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis for validating the purity of 3-Iodobenzoic acid synthesized from 3-aminobenzoic acid, with a focus on melting point analysis as a primary, accessible indicator of purity.

Comparison of Melting Points

A sharp melting point range close to the literature value is a strong indication of a pure compound. Conversely, a broad melting range that is lower than the expected value suggests the presence of impurities. The following table summarizes the theoretical melting points of the target product, the primary starting material, and potential isomeric byproducts. An experimentally determined melting point can be compared against these values to assess the purity and identify potential contaminants.

CompoundRoleTheoretical Melting Point (°C)
This compound Product 185 - 189
3-Aminobenzoic acidStarting Material178 - 180
2-Iodobenzoic acidPotential Impurity160 - 162
4-Iodobenzoic acidPotential Impurity270 - 273

An observed melting point for the synthesized product that is depressed and broadened compared to the literature value for this compound would indicate the presence of unreacted starting material or other impurities.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent purity validation by melting point analysis are provided below.

Synthesis of this compound via Diazotization of 3-Aminobenzoic Acid

This procedure is adapted from established methods for the diazotization of aromatic amines.

Materials:

  • 3-Aminobenzoic acid

  • Concentrated sulfuric acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Distilled water

  • Ice

  • Beakers

  • Stirring rod

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • In a beaker, dissolve a measured amount of 3-aminobenzoic acid in dilute sulfuric acid. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the 3-aminobenzoic acid solution while maintaining the temperature between 0-10 °C. Stir continuously.

  • After the addition is complete, continue stirring for a few minutes to ensure complete diazotization.

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly and with stirring, add the diazonium salt solution to the potassium iodide solution.

  • Allow the mixture to stand as nitrogen gas evolves. The reaction may require gentle warming to go to completion.

  • Collect the crude this compound precipitate by vacuum filtration.

  • Wash the crude product with a small amount of cold water, followed by a wash with a sodium thiosulfate solution to remove any unreacted iodine.

  • Purify the crude product by recrystallization from hot water or an appropriate solvent mixture.

Melting Point Analysis

The purity of the synthesized this compound is determined using the capillary melting point method.

Materials:

  • Dry, purified this compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the synthesized this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (185-189 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • A pure sample should exhibit a sharp melting range of 1-2 °C. A broad melting range (greater than 2 °C) indicates the presence of impurities.

Workflow for Synthesis and Purity Validation

The following diagram illustrates the logical flow of the experimental process, from the initial synthesis to the final purity assessment.

Synthesis_and_Purity_Validation start Start: 3-Aminobenzoic Acid diazotization Diazotization (H₂SO₄, NaNO₂, 0-10°C) start->diazotization sandmeyer Iodination (KI solution) diazotization->sandmeyer filtration Filtration & Washing (H₂O, Na₂S₂O₃) sandmeyer->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization (Hot Water) crude_product->recrystallization pure_product Purified this compound recrystallization->pure_product melting_point Melting Point Analysis pure_product->melting_point comparison Compare with Literature Values melting_point->comparison pure Product is Pure comparison->pure Sharp range (185-189°C) impure Product is Impure comparison->impure Broad/depressed range

Caption: Workflow of this compound synthesis and purity validation.

A Comparative Guide to the Efficiency of Boronic Acids in Suzuki-Miyaura Coupling with 3-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Performance with Supporting Experimental Data.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative assessment of the performance of various boronic acids in coupling with 3-iodobenzoic acid, a common building block in the synthesis of pharmaceuticals and other complex organic molecules. The following data, adapted from studies on the closely related 3-bromobenzoic acid, offers valuable insights into the relative reactivity of different boronic acids. Given that aryl iodides are generally more reactive than aryl bromides in Suzuki couplings, the yields presented can be considered a conservative estimate for the coupling with this compound under similar conditions.

Quantitative Performance Comparison

The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric properties of the boronic acid. The following table summarizes the yields obtained for the coupling of 3-bromobenzoic acid with a selection of arylboronic acids.[1]

Boronic AcidStructureSubstituent EffectProductYield (%)
Phenylboronic acidPhenylboronic acidNeutral3-Phenylbenzoic acid97
4-Methoxyphenylboronic acid4-Methoxyphenylboronic acidElectron-donating3-(4-Methoxyphenyl)benzoic acid96
3,5-Difluorophenylboronic acid3,5-Difluorophenylboronic acidElectron-withdrawing3-(3,5-Difluorophenyl)benzoic acidLow Yield
3,4,5-Trifluorophenylboronic acid3,4,5-Trifluorophenylboronic acidStrongly Electron-withdrawing3-(3,4,5-Trifluorophenyl)benzoic acidLow Yield

Note: The low yields observed with the fluorine-substituted phenylboronic acids highlight the decreased reactivity when strong electron-withdrawing groups are present on the boronic acid.[1]

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a halo-benzoic acid with an arylboronic acid, based on the successful reactions summarized above.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl2(NH2CH2COOH)2] (0.1 mol%)

  • Potassium carbonate (K2CO3) (3.0 mmol)

  • Distilled water (5.0 mL)

Procedure:

  • A mixture of this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), [PdCl2(NH2CH2COOH)2] (0.1 mol%), and K2CO3 (3.0 mmol) in distilled water (5.0 mL) is placed in a round-bottomed flask.

  • The reaction mixture is stirred at room temperature under an air atmosphere for 1.5 hours.

  • Upon completion, the resulting precipitate is collected by filtration and washed with distilled water.

  • To remove any by-products from the homo-coupling of the boronic acid, the precipitate is dissolved in boiling water (100 mL) for 10 minutes and filtered while hot under reduced pressure.

  • The filtrate is then acidified with dilute hydrochloric acid with stirring for 30 minutes until the pH reaches 3-4, leading to the precipitation of the product.

  • The final product is collected by filtration under reduced pressure and washed with 20 mL of distilled water.

Visualizing the Chemistry

To further elucidate the processes involved, the following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Coupling Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition R-B(OH)2 R-B(OH)2 Transmetalation Transmetalation R-B(OH)2->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R Ar-R Reductive_Elimination->Ar-R Base Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reactants Combine this compound, Boronic Acid, Catalyst, and Base Add_Solvent Add Distilled Water Combine_Reactants->Add_Solvent Stir Stir at Room Temperature (1.5 hours) Add_Solvent->Stir Filter_Precipitate Filter and Wash Precipitate Stir->Filter_Precipitate Hot_Filter Dissolve in Boiling Water and Hot Filter Filter_Precipitate->Hot_Filter Acidify Acidify Filtrate with HCl Hot_Filter->Acidify Collect_Product Collect Final Product by Filtration Acidify->Collect_Product

References

A Comparative Guide to the Metabolism of 3-Iodobenzoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of 3-Iodobenzoic acid in biological systems against other halogenated benzoic acids. It is designed to offer objective insights supported by experimental data to aid in research and development involving this compound.

Introduction to this compound Metabolism

This compound, a halogenated aromatic carboxylic acid, undergoes biotransformation in biological systems, primarily through conjugation reactions. The primary metabolic pathway identified in humans involves the formation of 3-Iodobenzoyl glucuronide . Like other substituted benzoic acids, it is also anticipated to be conjugated with glycine (B1666218). The position of the halogen atom on the benzoic acid ring is a critical determinant in the extent of glucuronidation versus glycine conjugation. For meta-substituted halogenated benzoic acids, such as this compound, the balance between these two conjugation pathways is intermediate compared to their ortho and para isomers.

Comparative Metabolism: this compound vs. Other Halogenated Benzoic Acids

While direct quantitative comparative studies on the metabolism of this compound against its chloro- and bromo- analogs are not extensively detailed in currently available literature, the established principles of xenobiotic metabolism allow for a comparative inference. The general trend for halogenated benzoic acids is that the nature of the halogen and its position on the benzene (B151609) ring influence the rate and primary route of metabolism.

For instance, studies on substituted benzoic acids have shown that both steric and electronic effects of the substituent play a role in the extent of glycine conjugation. Generally, increased lipid solubility enhances glycine conjugation, while bulky substituents can hinder it.

Below is a summary table comparing the known and expected metabolic pathways of 3-substituted halogenated benzoic acids.

CompoundPrimary Metabolite(s)Key Metabolic Pathway(s)Factors Influencing Metabolism
This compound 3-Iodobenzoyl glucuronide, 3-Iodohippuric acid (expected)Glucuronidation, Glycine ConjugationIntermediate steric hindrance and lipophilicity compared to chloro- and bromo- analogs.
3-Bromobenzoic Acid 3-Bromobenzoyl glucuronide (expected), 3-Bromohippuric acid (expected)Glucuronidation, Glycine ConjugationIntermediate steric hindrance and lipophilicity.
3-Chlorobenzoic Acid 3-Chlorobenzoyl glucuronide (expected), 3-Chlorohippuric acid (expected)Glucuronidation, Glycine ConjugationSmaller steric hindrance and lower lipophilicity compared to iodo- and bromo- analogs.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and quantification of this compound and its metabolites. Below are representative methodologies for key experiments.

Protocol 1: Extraction of this compound and its Metabolites from Urine

This protocol describes a solid-phase extraction (SPE) method for the isolation of this compound and its conjugated metabolites from a urine matrix.

Materials:

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading: Load 1-2 mL of the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove unretained, polar endogenous components. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution: Elute the analytes of interest (this compound and its metabolites) with 5 mL of methanol. A second elution with a more polar solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol) can be used to ensure the elution of acidic metabolites.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of this compound, 3-Iodobenzoyl glucuronide, and 3-Iodohippuric acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient starting from 5% B to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • 3-Iodobenzoyl Glucuronide: Precursor ion (m/z) -> Product ion (m/z)

    • 3-Iodohippuric Acid: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined by direct infusion of standards)

  • Source Parameters: Optimized for maximum sensitivity of the target analytes (e.g., capillary voltage, source temperature, gas flows).

Visualization of Metabolic Pathways and Experimental Workflows

To further clarify the processes described, the following diagrams have been generated using Graphviz (DOT language).

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Minor/Potential) cluster_phase2 Phase II Metabolism (Major) 3_Iodobenzoic_Acid_Ox Oxidative Metabolites 3_Iodobenzoyl_Glucuronide 3-Iodobenzoyl Glucuronide 3_Iodohippuric_Acid 3-Iodohippuric Acid (3-Iodobenzoyl Glycine) 3_Iodobenzoic_Acid This compound 3_Iodobenzoic_Acid->3_Iodobenzoic_Acid_Ox Cytochrome P450 (CYP) 3_Iodobenzoic_Acid->3_Iodobenzoyl_Glucuronide UDP-Glucuronosyltransferase (UGT) 3_Iodobenzoic_Acid->3_Iodohippuric_Acid Glycine N-Acyltransferase

Metabolic pathway of this compound.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Urine, Plasma) Sample_Pretreatment Sample Pre-treatment (Centrifugation) Sample_Collection->Sample_Pretreatment SPE Solid-Phase Extraction (SPE) Sample_Pretreatment->SPE Elution Elution of Analytes SPE->Elution Drying_Reconstitution Drying and Reconstitution Elution->Drying_Reconstitution LC_MS_MS LC-MS/MS Analysis Drying_Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Workflow for metabolite characterization.

Signaling Pathways

Currently, there is a lack of specific studies detailing the direct effects of this compound or its primary metabolites on cellular signaling pathways. Research in this area is ongoing, and future studies may elucidate potential interactions with various signaling cascades.

Conclusion

The metabolism of this compound is primarily characterized by Phase II conjugation reactions, leading to the formation of glucuronide and likely glycine conjugates. The provided experimental protocols offer a robust framework for the characterization and quantification of these metabolites in biological matrices. Further comparative studies are warranted to fully elucidate the quantitative differences in the metabolic profiles of this compound and other halogenated benzoic acids. This guide serves as a foundational resource for researchers and professionals in the field of drug metabolism and development.

A Comparative Guide to Electrophilic Radioiodination Efficiency Using Organotin Precursors of Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of radioiodinated compounds is paramount for preclinical and clinical applications. This guide provides a comprehensive comparison of the electrophilic radioiodination efficiency of iodobenzoic acid derivatives using different organotin precursors. It delves into the performance of various precursors and oxidizing agents, supported by experimental data, and offers detailed protocols for key procedures. Furthermore, it presents a comparative overview of alternative labeling methodologies.

Performance Comparison of Organotin Precursors

The choice of the organotin precursor and the oxidizing agent significantly impacts the radiochemical yield (RCY) and reaction kinetics of electrophilic radioiodination. The most commonly employed organotin precursors for iodobenzoic acid are tri-n-butylstannyl and trimethylstannyl derivatives.

Tributyltin vs. Trimethyltin (B158744) Precursors

Experimental evidence suggests that trimethylstannyl precursors can offer faster reaction kinetics compared to their tributylstannyl counterparts. A study comparing N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE) and N-succinimidyl-3-(tri-n-butylstannyl)benzoate (m-BuATE) revealed that the radiohalogenation of m-MeATE proceeded more rapidly[1]. While both precursors can achieve high radiochemical yields, the faster kinetics of trimethyltin derivatives can be advantageous in time-sensitive radiolabeling procedures.

PrecursorAlkyl GroupOxidizing AgentReaction Time (min)Radiochemical Yield (RCY)Reference
N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE)TrimethylNCS< 15Higher than m-BuATE[1]
N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE)TrimethylNCS or TBHP15Nearly quantitative[1]
N-succinimidyl-3-(tri-n-butylstannyl)benzoate (m-BuATE)Tri-n-butylNCS or TBHP> 10Identical to m-MeATE[2]
N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)Tri-n-butylTBHP~95 (total time)80%[3]
1,2-palmitoyl-3-[15-(4-tributylstannylphenyl)pentadecan-3-oyl]-rac-glycerolTri-n-butylPeracetic acid6065.9% (± 11.5%)[4]

NCS: N-chlorosuccinimide; TBHP: tert-butylhydroperoxide

Impact of Oxidizing Agents

The selection of the oxidizing agent is critical for the in situ generation of the electrophilic radioiodine species from radioiodide. The efficiency and potential for side reactions vary among different oxidants.

A comparison of oxidizing agents for the radioiodination of organotin arene derivatives has shown that peracetic acid can provide very high radiochemical yields (99%) with high radiochemical purity[5]. In contrast, the milder oxidizing agent Iodogen may result in very low RCY, while Chloramine-T can lead to the formation of chlorinated by-products[5]. N-chlorosuccinimide (NCS) has been demonstrated to be a more efficient oxidant than tert-butylhydroperoxide (TBHP) in shorter reaction times[1].

Oxidizing AgentSubstrateRadiochemical Yield (RCY)RemarksReference
Peracetic acidOrganotin arene derivatives99%High radiochemical purity[5]
N-chlorosuccinimide (NCS)N-succinimidyl-3-(trimethylstannyl)benzoateNearly quantitative (at 15 min)More efficient than TBHP at shorter times[1]
tert-butylhydroperoxide (TBHP)N-succinimidyl-3-(trimethylstannyl)benzoateNearly quantitative (at 15 min)Requires longer reaction time than NCS for comparable yield[1]
Chloramine-TOrganotin arene derivativesVariableCan lead to chlorinated by-products[5]
IodogenOrganotin arene derivativesVery lowA mild oxidizing agent[5]

Comparison with Alternative Precursors

While organotin precursors are widely used due to their high efficiency, concerns about the toxicity of tin byproducts have driven the exploration of alternative precursors.

Precursor TypeAdvantagesDisadvantagesTypical Radiochemical Yield (RCY)Reference
Organotin High radiochemical yields, well-established chemistry.[6]Toxicity of tin byproducts, requires efficient purification.[7]>80%[3]
Organoboron Low toxicity, readily available precursors.[5]Can have lower RCY with electron-poor arenes.77.1% ± 6.0% (for [¹²⁵I]mIB-PS)[6]
Organosilicon Low toxicity.Generally lower RCY compared to iododestannylation due to the higher stability of the carbon-silicon bond.[6][8]Variable, often lower than organotins[6]
Iodonium Salts High radiochemical yields, ionic nature facilitates purification.[7]Can require specific reaction conditions for optimal regioselectivity.>85%[7]

Experimental Protocols

The following are generalized protocols for the synthesis of an organotin precursor and its subsequent radioiodination. Researchers should adapt these protocols based on their specific substrate and available resources.

Protocol 1: Synthesis of N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)

This protocol is based on the synthesis of STB from 3-iodobenzoic acid.

Materials:

  • This compound

  • Thionyl chloride

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (B128534)

  • Hexa-n-butylditin

  • Tetrakis(triphenylphosphine)palladium(0)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Hexane (B92381)

Procedure:

  • Synthesis of N-succinimidyl 3-iodobenzoate (B1234465) (SIB):

    • Reflux a solution of this compound in thionyl chloride for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous DCM.

    • Add a solution of NHS and triethylamine in anhydrous DCM dropwise at 0°C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) to obtain SIB.

  • Synthesis of N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB):

    • To a solution of SIB in anhydrous toluene, add hexa-n-butylditin and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

    • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 18-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to yield STB.

Protocol 2: Electrophilic Radioiodination of STB

This protocol describes a general procedure for the radioiodination of the organotin precursor.

Materials:

  • N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)

  • Sodium [¹²⁵I]iodide (or other radioiodine isotope) in 0.1 M NaOH

  • Oxidizing agent solution (e.g., tert-butylhydroperoxide in ethanol (B145695), or N-chlorosuccinimide in methanol)

  • Acetic acid

  • Methanol or Ethanol

  • C18 Sep-Pak cartridge for purification

  • HPLC system for quality control

Procedure:

  • In a shielded vial, add a solution of STB (e.g., 1 mg/mL in methanol).

  • Add the sodium [¹²⁵I]iodide solution.

  • Add a small volume of acetic acid to acidify the reaction mixture.

  • Initiate the reaction by adding the oxidizing agent solution.

  • Vortex the reaction mixture and let it stand at room temperature for the desired reaction time (e.g., 10-15 minutes).

  • Quench the reaction by adding a solution of sodium bisulfite.

  • Dilute the reaction mixture with water.

  • Purify the radioiodinated product using a pre-conditioned C18 Sep-Pak cartridge.

    • Load the diluted reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted radioiodide and other polar impurities.

    • Elute the desired radioiodinated product with ethanol or a mixture of ethanol and water.

  • Perform radiochemical purity analysis of the final product using a suitable HPLC system.

Visualizing the Workflow and Alternatives

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the comparison of different precursor strategies.

G cluster_synthesis Precursor Synthesis cluster_labeling Radioiodination start This compound step1 Activation with Thionyl Chloride start->step1 step2 Reaction with N-Hydroxysuccinimide step1->step2 sib N-succinimidyl 3-iodobenzoate (SIB) step2->sib step3 Stannylation with Hexa-n-butylditin sib->step3 stb N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) step3->stb radioiodide Na[I] electrophilic_iodine Electrophilic Iodine [I+] radioiodide->electrophilic_iodine oxidant Oxidizing Agent (e.g., NCS, TBHP) oxidant->electrophilic_iodine iododestannylation Iododestannylation Reaction electrophilic_iodine->iododestannylation stb_labeling STB stb_labeling->iododestannylation product Radioiodinated Benzoic Acid Derivative iododestannylation->product purification Purification (Sep-Pak/HPLC) product->purification final_product Purified Product purification->final_product

Caption: Experimental workflow for organotin precursor synthesis and radioiodination.

G cluster_tin Organotin Pathway cluster_boron Organoboron Pathway cluster_silicon Organosilicon Pathway start Aryl Halide / Arene stannylation Stannylation start->stannylation boronation Borylation start->boronation silylation Silylation start->silylation tin_precursor Aryl-SnR3 stannylation->tin_precursor radioiodination_tin Radioiodination tin_precursor->radioiodination_tin product_tin Aryl-*I radioiodination_tin->product_tin boron_precursor Aryl-B(OR)2 boronation->boron_precursor radioiodination_boron Radioiodination boron_precursor->radioiodination_boron product_boron Aryl-*I radioiodination_boron->product_boron silicon_precursor Aryl-SiR3 silylation->silicon_precursor radioiodination_silicon Radioiodination silicon_precursor->radioiodination_silicon product_silicon Aryl-*I radioiodination_silicon->product_silicon

Caption: Comparison of different precursor pathways for radioiodination.

References

Safety Operating Guide

Proper Disposal of 3-Iodobenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Iodobenzoic acid, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with care due to its classification as a hazardous substance. As a halogenated organic compound, it requires specific disposal procedures to mitigate environmental and health risks.[1] Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety Precautions

Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[2][3] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step. This compound is a halogenated organic compound and must be collected in a designated hazardous waste container for such materials.[1] Do not mix halogenated organic wastes with non-halogenated organic wastes, as this can complicate the disposal process and increase costs.[5][6]

Key Principles for Collection:

  • Use a clearly labeled, dedicated waste container for halogenated organic compounds.[1][7]

  • Ensure the container is made of a compatible material, such as polyethylene, and has a secure, tight-fitting lid.[7][8]

  • Keep the waste container closed when not in use.[7]

  • Do not overfill the container; it is recommended to fill it to no more than three-quarters of its capacity.[7]

Step-by-Step Disposal Protocol

  • Preparation: Don the appropriate PPE and work within a designated and well-ventilated area.[2][4]

  • Container Labeling: Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department. Fill out all required information, including the chemical name ("this compound"), quantity, and hazard characteristics (irritant).[7]

  • Waste Transfer: Carefully transfer the this compound waste into the designated halogenated organic waste container. For solid waste, use a scoop or spatula to avoid creating dust.[2] For solutions, pour carefully to avoid splashing.

  • Container Sealing: Securely close the waste container lid.[7]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials such as strong oxidizing agents.[2][7][8]

  • Disposal Request: Once the container is ready for pickup, submit a hazardous waste collection request to your institution's EHS department.[7]

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number618-51-9[2][9][10]
Molecular FormulaC7H5IO2[11]
Molecular Weight248.02 g/mol [11]
GHS Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][11]
Storage Class11 - Combustible Solids[10]
Incompatible MaterialsStrong oxidizing agents[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A 1. Preparation & PPE B 2. Identify as Halogenated Organic Waste A->B C 3. Use Designated & Labeled Waste Container B->C D 4. Transfer Waste to Container C->D E 5. Securely Seal Container D->E F 6. Store in Satellite Accumulation Area E->F G 7. Request EHS Pickup F->G H Disposal Complete G->H

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Iodobenzoic Acid

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as hazardous. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to strict safety measures is mandatory to mitigate these risks.

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 618-51-9[1][5][6]
Molecular Formula C₇H₅IO₂[3]
Molecular Weight 248.02 g/mol [3][5]
Appearance White to off-white crystalline powder[2][4]
Melting Point 185-189 °C[2][5]
GHS Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory System, Category 3)[1]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical to prevent exposure. The following equipment is mandatory when handling this compound.

Eye and Face Protection
  • Requirement: Wear tightly fitting safety goggles with side-shields, conforming to NIOSH (US) or EN 166 (EU) standards.[2][6]

  • Rationale: Prevents contact with eyes, which can cause serious irritation.[1]

Skin Protection
  • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[2]

  • Protective Clothing: Wear appropriate protective clothing, which may include a lab coat, to prevent skin exposure.[1][2] For significant handling, fire/flame resistant and impervious clothing is recommended.[2]

  • Rationale: Avoids direct skin contact, which can cause irritation.[1][3]

Respiratory Protection
  • Requirement: In cases where dust formation is likely, exposure limits may be exceeded, or irritation is experienced, use a full-face respirator or a NIOSH-approved N95 dust mask.[2][5][7]

  • Rationale: Protects the respiratory system from irritation caused by inhaling dust particles.[1][4]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for laboratory safety.

Experimental Protocol: Safe Handling
  • Engineering Controls: Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood is the preferred engineering control to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.

    • Ensure all required PPE is available and in good condition.

    • Prepare the work area by removing any unnecessary items and ensuring a clean, contained space.

  • Handling:

    • Avoid the formation and inhalation of dust.[1][2]

    • Prevent contact with skin, eyes, and clothing.[1]

    • Wash hands, face, and any exposed skin thoroughly after handling.[1]

    • Keep the container tightly closed when not in use.[1][4]

  • Storage: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2]

Accidental Release and First Aid
  • Spills: In case of a spill, avoid creating dust. Sweep up the spilled solid and place it into a suitable, closed container for disposal.[1] Ensure adequate ventilation.[1]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[1][2]

Disposal Plan
  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

  • Procedure: Dispose of unused material and its container at an approved waste disposal facility.[1] Do not allow the product to enter drains.[2] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to final disposal.

SafeHandlingWorkflow cluster_prep 1. Pre-Handling cluster_ppe Required PPE cluster_handling 2. Handling & Post-Use cluster_disposal 3. Disposal prep Review SDS & Prepare Work Area eng_controls Activate Engineering Controls (e.g., Fume Hood) prep->eng_controls don_ppe Don Required PPE eng_controls->don_ppe ppe_eyes Safety Goggles ppe_skin Gloves & Lab Coat ppe_resp Respirator (if needed) handle Handle this compound (Avoid Dust/Contact) don_ppe->handle decon Decontaminate Work Area & Equipment handle->decon doff_ppe Doff PPE Correctly decon->doff_ppe waste Dispose of Waste in Approved, Labeled Container doff_ppe->waste

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.